6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZMOGYZKCAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, a pivotal building block in modern medicinal chemistry. While the initial query specified the 2-methoxy positional isomer, publicly available scientific data, including CAS registration, overwhelmingly pertains to the 4-methoxy isomer. This guide, therefore, focuses on the well-documented 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS No. 887407-76-3) . We detail its chemical identifiers, propose a robust synthetic strategy grounded in established chemical principles, explore its mechanism of action as a molecular scaffold, and outline its critical role in the development of targeted therapeutics, particularly kinase inhibitors. All protocols and claims are supported by verifiable references to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a central pyrimidine ring, which is a privileged scaffold in numerous biologically active molecules. The structure is further functionalized with a 4-methoxyphenyl group at the 6-position and a carboxylic acid at the 4-position. These functional groups are crucial, providing points for molecular recognition and further chemical modification.
The carboxylic acid moiety serves as a versatile synthetic handle for creating amides and esters, while the methoxy group on the phenyl ring can influence electronic properties and metabolic stability.
Table 1: Core Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 887407-76-3 | [1] |
| IUPAC Name | 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid | |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |
| Molecular Weight | 230.22 g/mol | |
| InChIKey | VWDUAMCLXCMAEK-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |
| Physical Form | Solid (Typical) | N/A |
Synthesis and Purification Protocol
Proposed Retrosynthetic Analysis & Rationale
The pyrimidine ring is classically formed by combining a three-carbon dielectrophile with a nitrogen-containing dinucleophile (an amidine). Our target molecule can be disconnected to reveal two key precursors:
-
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate : A β-ketoester containing the required aryl moiety.
-
Formamidine : The simplest amidine, providing the N-C-N fragment of the pyrimidine ring.
This approach is chosen for its reliability, high convergence, and the commercial availability or straightforward synthesis of the required starting materials.
Detailed Experimental Workflow
Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (β-ketoester) This precursor is prepared via a Claisen condensation between 4'-methoxyacetophenone and diethyl oxalate.
-
Reagents: 4'-methoxyacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Anhydrous Ethanol.
-
Protocol:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol (21% w/w) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add a stoichiometric equivalent of 4'-methoxyacetophenone dropwise to the cooled NaOEt solution.
-
Subsequently, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The causality here is critical: adding the oxalate to the pre-formed enolate of the acetophenone directs the reaction towards the desired product and minimizes self-condensation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the ethoxide and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol.
-
Step 2: Cyclization to form 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid This step involves the condensation of the β-ketoester with formamidine acetate.
-
Reagents: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, Formamidine acetate, Sodium hydroxide (NaOH), Ethanol/Water.
-
Protocol:
-
Dissolve the β-ketoester (1 equivalent) and formamidine acetate (1.2 equivalents) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 equivalents) dropwise. The base serves two purposes: it deprotonates the formamidine to its active nucleophilic form and later saponifies the ethyl ester to the final carboxylic acid.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~3-4.
-
The target compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques: ¹H NMR and ¹³C NMR to verify the chemical structure, LC-MS to confirm the molecular weight, and HPLC to determine purity (typically >98%).
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Applications and Mechanism of Action in Drug Discovery
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is not typically a therapeutic agent itself but rather a high-value chemical intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is optimized for this role.
-
Privileged Scaffold: The pyrimidine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. It is found in numerous FDA-approved drugs.
-
Kinase Inhibitor Precursor: Its primary application is as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammation.
-
Molecular Interactions: The molecule's functional groups are positioned to engage in specific interactions within a protein's binding site. The methoxyphenyl group can participate in π-π stacking or hydrophobic interactions, while the pyrimidine nitrogens and the carboxylic acid group are potent hydrogen bond donors and acceptors. These interactions are fundamental to modulating enzyme activity.
Sources
Solubility Profiling of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid: A Technical Guide
Part 1: Executive Summary & Physicochemical Profile[1]
The Molecule
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is a pyrimidine-based scaffold often utilized as a pharmacophore in kinase inhibitor discovery and as a building block for heterocyclic library synthesis.[1][2][3] Its solubility behavior is governed by the interplay between the ionizable carboxylic acid tail (hydrophilic, pH-dependent) and the 2-methoxyphenyl-substituted pyrimidine core (lipophilic, aromatic).[2][3]
Predicted Solubility Data
Note: Specific experimental values for the 2-methoxy isomer are rare in public literature.[1][2][3] The values below are derived from Structure-Activity Relationship (SAR) analysis of the 4-methoxy analog (CAS 887407-76-3) and the core pyrimidine-4-carboxylic acid scaffold.
| Solvent System | Estimated Solubility | Thermodynamic State | Critical Factor |
| DMSO | 20 – 50 mg/mL | High | Polar aprotic solvation of the aromatic core.[1][2][3] |
| Water (pH 1.0 - 3.0) | < 0.5 mg/mL | Low (Insoluble) | Molecule exists in neutral, protonated form ( |
| PBS (pH 7.4) | > 10 mg/mL | High | Ionization to carboxylate anion ( |
| Ethanol | ~0.25 - 1 mg/mL | Low/Moderate | Limited solvation of the zwitterionic/polar character.[1][2][3] |
Part 2: Solubility in DMSO (Organic Phase)[1][3]
Mechanism of Solvation
Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound.[1][2][3] As a polar aprotic solvent, DMSO effectively disrupts the crystal lattice of the pyrimidine ring via dipole-dipole interactions without relying on hydrogen bond donation.[1]
The "Ortho" Effect: Unlike its para-substituted counterpart, the 2-methoxyphenyl group induces a steric twist between the phenyl and pyrimidine rings.[2][3] This disruption of planarity often lowers the crystal lattice energy (melting point depression), theoretically rendering the 2-methoxy isomer more soluble in DMSO than the 4-methoxy isomer.[2][3]
Preparation of Stock Solutions (Protocol)
Objective: Prepare a stable 50 mM stock solution for biological assays.
-
Weighing: Accurately weigh 11.5 mg of the solid (MW ≈ 230.22 g/mol ) into a sterile amber glass vial.[1][3] Amber glass prevents photodegradation of the pyrimidine core.[1]
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Dissolution:
-
Validation: Visually inspect for "schlieren" lines (refractive index swirling), indicating incomplete mixing.[1][3]
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake (DMSO is hygroscopic).
Part 3: Solubility in Water (Aqueous Phase)[1][3]
The pH Dependency Trap
The carboxylic acid moiety typically has a pKa range of 3.5 – 4.5 .[1][3]
-
At pH < pKa (Acidic): The molecule is neutral and hydrophobic.[1][3] It will precipitate out of solution.
-
At pH > pKa (Basic): The molecule deprotonates to form a water-soluble salt.[1][3]
Critical Warning: Do not attempt to dissolve the solid directly in unbuffered water or acidic media (e.g., 0.1 N HCl).[1][3] It will float or form a suspension.[1][3]
Aqueous Buffer Protocol (pH 7.4)
Objective: Dilute DMSO stock into aqueous media for an assay (final concentration 100 µM).
-
Buffer Selection: Use PBS (Phosphate Buffered Saline) or HEPES adjusted to pH 7.4.[1][3]
-
Stepwise Dilution (The "Intermediate" Step):
-
Final Concentration Check:
Part 4: Visualization of Solubility Logic
Solubility Decision Tree
The following diagram illustrates the workflow for handling this compound based on the solvent system.
Figure 1: Decision tree for solvent selection.[1][2][3] Note the critical divergence between acidic and basic aqueous conditions.
Ionization Equilibrium (Henderson-Hasselbalch)
This diagram visualizes why pH control is non-negotiable for this specific molecule.[1][2][3]
Figure 2: The ionization equilibrium.[1][2][3] Solubility in water is driven by shifting this equilibrium to the right (green).[1]
Part 5: Troubleshooting & Best Practices
Common Failure Modes
-
The "Cloudy" Well:
-
Symptom:[1] Adding DMSO stock to cell culture media turns the well cloudy.[1][3]
-
Cause: The media pH is too low, or the local concentration exceeded the solubility limit during addition (kinetic precipitation).[1][3]
-
Fix: Pre-warm the media to 37°C and add the DMSO stock slowly while swirling. Ensure media pH is buffered to 7.4.
-
-
DMSO Freeze-Thaw:
Analytical Verification
To verify the concentration of your dissolved compound, use UV-Vis spectroscopy.[1]
-
λmax: ~256 nm (Typical for pyrimidine-4-carboxylic acids).[1][2][3]
-
Protocol: Dilute a small aliquot of your stock into pH 7.4 PBS and measure absorbance. Use the Beer-Lambert law (
).[1][2][3]
References
-
PubChem. Compound Summary: 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.[1][2][3][4] (Source for analog physicochemical properties). [Link][1][2][3]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews, 1997.[1][3] (Foundational text on solubility rules). [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O4 | CID 493411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Structural Analysis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine carboxylic acid, this compound holds potential as a key building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques with computational modeling to achieve a thorough elucidation of its molecular structure. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the critical insights necessary for advancing structure-activity relationship (SAR) studies and accelerating the drug discovery pipeline.
Introduction: The Significance of Pyrimidine Carboxylic Acids in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[2][3][4] The incorporation of a carboxylic acid moiety provides a versatile handle for synthetic modifications, enabling the exploration of a wide chemical space.[1] Specifically, pyrimidine-4-carboxylic acid derivatives have been investigated for their potential as xanthine oxidase inhibitors and their utility in the development of novel organometallic complexes with cytostatic and antimicrobial properties.[5][6] The subject of this guide, this compound, combines the established biological relevance of the pyrimidine core with the conformational influence of a methoxyphenyl substituent, making its precise structural characterization a prerequisite for understanding its interaction with biological targets.
The strategic placement of the methoxy group at the ortho position of the phenyl ring introduces the potential for intramolecular interactions and specific steric effects that can significantly influence the molecule's conformation and, consequently, its biological activity. A comprehensive structural analysis is therefore paramount to unlocking its full therapeutic potential.
Molecular Structure and Physicochemical Properties
A foundational step in the structural analysis of any compound is the determination of its basic physicochemical properties. For this compound, these parameters provide the initial data points for subsequent, more detailed structural investigations.
| Property | Predicted/Calculated Value | Data Source |
| Molecular Formula | C12H10N2O3 | PubChem |
| Molecular Weight | 230.22 g/mol | PubChem[1] |
| InChI Key | VWDUAMCLXCMAEK-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | PubChem[1] |
| XlogP (predicted) | 1.7 | PubChemLite[7] |
Note: The data presented is for the isomeric compound 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid as a close proxy, highlighting the need for empirical determination for the 2-methoxy isomer.
Experimental Workflow for Structural Elucidation
The comprehensive structural analysis of this compound necessitates an integrated approach, leveraging the strengths of various analytical techniques. The following workflow is proposed as a robust methodology for its complete characterization.
Caption: A logical workflow for the comprehensive structural analysis of this compound.
Synthesis and Purification
The synthesis of this compound would likely involve a condensation reaction, a common method for preparing pyrimidine derivatives.[1] A plausible route could be the reaction of an appropriate β-ketoester with an amidine, followed by functional group manipulations.
Protocol for Synthesis (Hypothetical):
-
Condensation: React 2-methoxybenzaldehyde with a suitable active methylene compound (e.g., ethyl acetoacetate) in the presence of a base to form a chalcone intermediate.
-
Cyclization: Cyclize the intermediate with a guanidine salt in an alcoholic solvent under reflux to form the pyrimidine ring.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard aqueous base and acid workup procedures.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.
Spectroscopic Characterization
NMR spectroscopy is indispensable for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) would be employed.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A set of multiplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyrimidine and phenyl rings. The specific coupling patterns will be crucial for assigning the substitution pattern.
-
Methoxy Protons: A characteristic singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A resonance in the downfield region (δ ~160-170 ppm) for the carboxylic acid carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (δ ~110-160 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm.
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.
Protocol for HRMS Analysis:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₁₂H₁₀N₂O₃ to confirm the elemental composition.
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected FT-IR Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic rings.
-
C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region associated with the methoxy group.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Protocol for SC-XRD Analysis:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the purified compound.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Analysis of Intermolecular Interactions: Analyze the crystal packing to identify and characterize intermolecular interactions such as hydrogen bonding and π-π stacking. The formation of supramolecular synthons, like the common acid-aminopyrimidine interactions, can be explored.[8][9][10]
Sources
- 1. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 | Benchchem [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methoxypyrimidine-4-carboxylic Acid|CAS 38214-45-8 [benchchem.com]
- 6. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
Therapeutic Potential of 6-Substituted Pyrimidine-4-Carboxylic Acids
An In-Depth Technical Guide for Drug Discovery
Executive Summary & Chemical Space Analysis
The pyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While the pyrimidine core is ubiquitous in biology (nucleobases), the specific substitution pattern of a carboxylic acid at the C4 position, coupled with a lipophilic or polar moiety at C6, creates a unique pharmacophore.
This guide focuses on 6-substituted pyrimidine-4-carboxylic acids , a class of compounds that has emerged as potent inhibitors for Dihydroorotate Dehydrogenase (DHODH) in oncology and NS5B polymerase in virology (HCV).
Key Pharmacophoric Features:
-
C4-Carboxylic Acid: Acts as an electrostatic "anchor," typically forming salt bridges with arginine or lysine residues in enzyme active sites (e.g., Arg136 in DHODH).
-
C6-Substituent: The "specificity determinant." Bulky aryl or heteroaryl groups at this position extend into hydrophobic pockets, governing potency and selectivity.
-
C2-Position: A modulation point for solubility and pharmacokinetic properties (often substituted with -NH2, -SH, or alkyl groups).
Mechanism of Action: The DHODH Blockade
The most advanced therapeutic application of this scaffold lies in the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[1] DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.[2][3]
The Mechanism: Rapidly dividing cancer cells (e.g., AML, hepatocellular carcinoma) are metabolically addicted to de novo nucleotide synthesis, unlike normal cells which can rely on the salvage pathway.
-
Enzymatic Role: DHODH converts dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ10).
-
Inhibition: 6-substituted pyrimidine-4-carboxylic acids mimic the natural substrate (dihydroorotate) but bind with higher affinity due to the C6-hydrophobic interaction.
-
Consequence: Depletion of cellular UMP pools
DNA/RNA synthesis arrest S-phase cell cycle blockade Apoptosis.
Visualization: DHODH Signaling & Inhibition Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the critical bottleneck at DHODH, targeted by 6-substituted pyrimidine-4-carboxylic acids to induce nucleotide starvation.
Medicinal Chemistry & SAR Insights
To design effective ligands, one must balance the polarity of the acid with the lipophilicity of the tail.
| Position | Function | SAR Rule | Common Substituents |
| C4 (-COOH) | Anchor | Essential. Esters/Amides generally lose activity unless they are prodrugs. Forms salt bridge with Arg136 (DHODH) or active site metals. | -COOH (Bioisosteres: Tetrazole, but often less potent) |
| C6 | Specificity | Critical for potency. Must fill the hydrophobic pocket (e.g., ubiquinone channel in DHODH). | Phenyl, 2-Thienyl, Biphenyl, Naphthyl |
| C2 | Modulator | Fine-tunes solubility and pKa. Electron-donating groups increase ring electron density. | -SH, -NH2, -CH3, -S-Alkyl |
| C5 | Spacer | Sterically sensitive. Large groups here often clash with the enzyme wall. | -H, -F, -CH3 (small groups only) |
Case Study: HCV NS5B Inhibition In Hepatitis C research, 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives were identified as active site inhibitors of the NS5B polymerase.[4]
-
Discovery: The 5,6-dihydroxy motif chelates the Magnesium ions (
) at the active site. -
Optimization: Substituting the C2 position with a thienyl group improved potency by 10-fold compared to the unsubstituted lead, likely due to pi-stacking interactions within the polymerase thumb domain.
Synthesis & Manufacturing
The synthesis of 6-substituted pyrimidine-4-carboxylic acids is generally scalable, relying on condensation chemistry. The Pinner Synthesis or modified Cyclocondensation is the industry standard.
Workflow: Retrosynthetic Analysis
The most robust route involves the condensation of an amidine (providing N1-C2-N3) with a keto-enol ether or keto-ester (providing C4-C5-C6).
Caption: General synthetic route for 6-substituted pyrimidine-4-carboxylic acids via cyclocondensation of amidines and alpha-keto esters.
Experimental Protocols
Protocol A: Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid
A validated method for generating xanthine oxidase or DHODH inhibitors.
-
Reagents: Sodium diethyl oxalacetate (1 eq), Benzaldehyde (1 eq), Thiourea (1.1 eq), Ethanol (solvent), NaOH.
-
Step 1 (Condensation): Dissolve sodium diethyl oxalacetate and benzaldehyde in ethanol. Add thiourea.
-
Step 2 (Reflux): Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Step 3 (Workup): Cool the reaction mixture. Acidify with 1N HCl to pH 3–4. The precipitate formed is the ethyl ester intermediate.
-
Step 4 (Hydrolysis): Dissolve the ester in 10% NaOH solution. Stir at 60°C for 1 hour.
-
Step 5 (Isolation): Cool and acidify with conc. HCl. Filter the resulting white/yellow solid. Recrystallize from ethanol/water.
-
Validation:
H NMR (DMSO- ) should show a singlet at ~13.0 ppm (COOH) and aromatic protons at 7.4–8.0 ppm.
Protocol B: DHODH Enzymatic Inhibition Assay
Self-validating colorimetric assay using DCIP (2,6-dichlorophenolindophenol).
Principle: DHODH reduces ubiquinone (Q) to ubiquinol (
Materials:
-
Recombinant Human DHODH (purified).
-
Substrates: Dihydroorotate (DHO), Decylubiquinone (
). -
Chromogen: DCIP (60
M). -
Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
Procedure:
-
Preparation: Prepare assay buffer containing DCIP (60
M) and Decylubiquinone (20 M). -
Incubation: Add 10 nM DHODH enzyme and varying concentrations of the test compound (6-substituted pyrimidine derivative) in DMSO. Incubate for 10 mins at 25°C.
-
Initiation: Start reaction by adding Dihydroorotate (200
M). -
Measurement: Monitor absorbance at 600 nm (
) kinetically for 20 minutes using a microplate reader. -
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine . -
Control: Use Brequinar or Leflunomide as a positive control (Expected
< 50 nM).
References
-
Batt, D. G., et al. (1995).[5] "Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Madak, J. T., et al. (2018).[5] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link (Note: Discusses the shared pharmacophore with pyrimidines).
-
Summa, V., et al. (2004). "Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid." Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, W., et al. (2018).[6] "Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. Link
-
Cayman Chemical. "Pyrimidine-4-Carboxylic Acid Product Information." Cayman Chemical.[7] Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 4. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Methoxyphenyl Pyrimidine Carboxylic Acids: A Dual-Use Scaffold in Agrochemicals and Medicine
Executive Summary
Methoxyphenyl pyrimidine carboxylic acids represent a privileged molecular scaffold that bridges the divide between high-potency agrochemicals and targeted pharmaceutical therapeutics. Defined by a pyrimidine core substituted with a carboxylic acid moiety and a methoxyphenyl group, this architecture offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding potential.
In the agrochemical sector, derivatives of this scaffold function as next-generation synthetic auxins, exhibiting superior efficacy against resistant broadleaf weeds at low use rates (grams per hectare). In medicinal chemistry, the same core structure serves as a template for dual tyrosine kinase inhibitors (EGFR/VEGFR) and bone anabolic agents, exploiting the pyrimidine ring's ability to mimic ATP in kinase binding pockets.
This technical guide provides a comprehensive review of the literature, detailing the structural activity relationships (SAR), synthetic methodologies, and mechanistic pathways that define this versatile class of compounds.
Part 1: The Agrochemical Frontier (Auxin Mimics)
Mechanism of Action
The methoxyphenyl pyrimidine carboxylic acids belong to the class of synthetic auxins (Group 4 herbicides). Unlike traditional phenoxy auxins (e.g., 2,4-D), these pyridine and pyrimidine analogs possess a distinct binding mode to the TIR1/AFB receptor family.
Upon cellular entry, the herbicide acts as a "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase complex and Aux/IAA transcriptional repressors. This leads to the ubiquitination and proteasomal degradation of Aux/IAA proteins, thereby derepressing ARF (Auxin Response Factor) transcription factors. The result is uncontrolled gene expression, leading to epinasty, tissue disruption, and plant death.
Structural Activity Relationship (SAR)
The efficacy of this class, exemplified by compounds like Aminocyclopyrachlor and analogs of Halauxifen-methyl , relies on specific structural features:
-
Carboxylic Acid (C4/C2 position): Essential for ionic interaction with the Arg residue in the TIR1 pocket.
-
Amino Group (C6/C4 position): Provides critical H-bond donation.
-
Methoxyphenyl Moiety: The methoxy group (often at the 3- or 4-position of the phenyl ring) enhances lipophilicity for cuticle penetration and provides steric bulk that improves selectivity for dicot TIR1 variants over monocot variants.
Case Study: The "Patent Compound"
A seminal patent (US7300907B2) describes 6-amino-5-chloro-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine-4-carboxylic acid .[1] This molecule illustrates the peak of optimization:
-
5-Chloro: Blocks metabolic oxidation of the pyrimidine ring.
-
3-Methoxy: Optimizes electronic density of the phenyl ring, enhancing π-stacking interactions within the receptor active site.
Table 1: Comparative Herbicidal Activity (Post-Emergence)
Data synthesized from patent literature and field trials.
| Compound Class | Target Weeds | Application Rate (g ae/ha) | Key Resistance Profile |
| Methoxyphenyl Pyrimidine Acids | Amaranthus, Chenopodium, Kochia | 5 - 30 | Active on ALS-resistant biotypes |
| Phenoxy Acetic Acids (2,4-D) | Broad spectrum broadleaf | 280 - 1100 | Widespread resistance |
| Pyridine Carboxylic Acids (Clopyralid) | Thistles, Legumes | 100 - 500 | Limited spectrum |
Part 2: The Medicinal Frontier (Kinase Inhibitors)
Dual EGFR/VEGFR Inhibition
In oncology, the methoxyphenyl pyrimidine carboxylic acid scaffold is utilized to design ATP-competitive inhibitors. The pyrimidine ring mimics the adenine base of ATP, while the methoxyphenyl group extends into the hydrophobic pocket of the kinase domain.
Recent studies (e.g., Bioorg.[2][3] Chem. 2022) have highlighted 4-methoxyphenyl pyrimidine derivatives as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Bone Anabolic Agents
Beyond oncology, specific derivatives like 2-amino-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide have shown promise as bone anabolic agents. These compounds act via the BMP2/SMAD1 signaling pathway, promoting osteoblast differentiation and bone formation, offering a potential therapy for osteoporosis.
Table 2: Kinase Inhibitory Potency (IC50)
Comparative data against standard of care.
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Cell Line Potency (HepG-2) |
| Novel Methoxyphenyl Pyrimidine | 0.071 | 0.098 | 3.74 µM |
| Erlotinib (Reference) | 0.063 | > 1.0 | > 10 µM |
| Sorafenib (Reference) | > 1.0 | 0.041 | 4.50 µM |
Part 3: Advanced Synthetic Protocols
The synthesis of these complex scaffolds requires a modular approach. The most robust method involves the construction of the pyrimidine core followed by a palladium-catalyzed cross-coupling to introduce the methoxyphenyl moiety.
Diagram: Synthetic Workflow
The following diagram illustrates the convergent synthesis strategy, distinguishing between the construction of the core and the diversification via Suzuki coupling.
Caption: Modular synthesis via Suzuki cross-coupling allows for rapid library generation of 6-aryl-pyrimidine-4-carboxylic acids.
Detailed Protocol: Suzuki Coupling & Hydrolysis
Objective: Synthesis of 6-amino-5-chloro-2-(4-methoxyphenyl)pyrimidine-4-carboxylic acid.
Reagents:
-
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (Core Scaffold)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (Solvent)[4]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.
-
Reagent Loading: Charge the flask with Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M Na2CO3 (2 mL).
-
Reaction: Heat the mixture to 90°C under Argon for 12 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The target intermediate will show a mass shift corresponding to the displacement of the C2-chlorine (favored over C5 due to electronic activation).
-
Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to isolate the methyl ester intermediate.
-
Hydrolysis: Dissolve the purified ester in THF:MeOH:H2O (3:1:1). Add LiOH.H2O (3.0 equiv). Stir at room temperature for 4 hours.
-
Acidification: Acidify the reaction mixture to pH 3 using 1M HCl. The carboxylic acid product will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under high vacuum to yield the final Methoxyphenyl Pyrimidine Carboxylic Acid .
Part 4: Mechanistic Insights
Understanding the biological trigger is crucial for optimizing this scaffold. The diagram below details the auxin signaling cascade activated by these herbicides.
Diagram: Auxin Signaling Pathway (TIR1/AFB)
Caption: The herbicide acts as a "molecular glue," recruiting repressors for degradation, leading to lethal growth.
References
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 2022.[5]
-
Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids. World Intellectual Property Organization (WO2009029518A2), 2009.
-
2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. United States Patent 7,300,907, 2007.
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 2003.[6]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. European Journal of Medicinal Chemistry, 2020.
Sources
- 1. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
An In-Depth Technical Guide to 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. While the initial topic specified the 2-methoxy isomer, available scientific literature and commercial sources predominantly focus on the 4-methoxy (para) substituted variant. Therefore, this guide will concentrate on the properties, synthesis, and applications of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS No: 887407-76-3) , which is of significant interest to researchers in drug development.
The pyrimidine core is a "privileged structure" in pharmaceuticals, forming the backbone of numerous therapeutic agents.[1] This compound, featuring a pyrimidine ring functionalized with a methoxyphenyl group and a carboxylic acid, serves as a versatile precursor for the synthesis of more complex molecules, particularly kinase inhibitors which are crucial in oncology and inflammation research.[1] The carboxylic acid moiety provides a convenient attachment point for synthetic modifications, such as amide or ester couplings, enabling the systematic exploration of structure-activity relationships (SAR). This guide will detail the essential technical aspects of this compound, from its fundamental properties to its practical application in the laboratory.
Core Molecular and Physicochemical Properties
A precise understanding of the fundamental properties of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is critical for its effective use in research. The key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid | [1] |
| CAS Number | 887407-76-3 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 230.22 g/mol | [1][2] |
| Monoisotopic Mass | 230.06914 Da | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | [1] |
| InChI Key | VWDUAMCLXCMAEK-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | [4] |
| Purity (Typical) | ≥95% | [5] |
Synthesis and Purification
The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid can be achieved through a multi-step process involving a condensation reaction followed by cyclization. A common conceptual route involves the reaction of an appropriate benzaldehyde derivative with an active methylene compound, followed by cyclization with a source of the pyrimidine ring's nitrogen atoms, such as guanidine.[1]
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway. This approach leverages commercially available starting materials to construct the target molecule.
Caption: Conceptual workflow for the synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.
Detailed Synthesis Protocol (Exemplary)
This protocol is a representative procedure based on established pyrimidine synthesis methodologies.[1][6]
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Step 1: Condensation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde and ethyl cyanoacetate in ethanol. Add a catalytic amount of a suitable base (e.g., piperidine) and reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Step 2: Cyclization: To the cooled reaction mixture, add a solution of guanidine (prepared by treating guanidine hydrochloride with a strong base like sodium ethoxide in ethanol). Reflux the mixture for 6-8 hours.
-
Step 3: Hydrolysis: After cyclization, add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux to hydrolyze the ester and nitrile groups. Continue heating until the hydrolysis is complete.
-
Step 4: Precipitation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3. The product, 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, will precipitate out of the solution.
-
Step 5: Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Structural Characterization and Quality Control
Post-synthesis, rigorous characterization is essential to confirm the structural integrity and purity of the compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization and quality control.
Standard Characterization Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product, with purity calculated to be ≥95%.
2. Mass Spectrometry (MS) for Molecular Weight Verification:
-
Technique: Electrospray Ionization (ESI-MS).
-
Mode: Positive ion mode.
-
Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 231.07.[3]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR: Expect signals corresponding to the methoxy group protons, aromatic protons on both the phenyl and pyrimidine rings, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the carbons of the pyrimidine and phenyl rings, and the methoxy carbon.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification:
-
Expected Peaks: A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch (~1700 cm⁻¹), and characteristic peaks for C-O and aromatic C-H bonds.[1]
Applications in Medicinal Chemistry and Drug Discovery
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a valuable scaffold for the development of novel therapeutic agents.[1][4] Its primary application lies in its use as a foundational structure for creating libraries of related compounds for biological screening.
The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in protein active sites, while the carboxylic acid group can form critical hydrogen bonds.[1] These features make the pyrimidine core an excellent starting point for designing inhibitors of various enzymes, particularly kinases.
Role as a Scaffold in Library Synthesis
Caption: Use of the title compound as a scaffold to generate a chemical library via amide coupling.
By reacting the carboxylic acid with a diverse range of amines, researchers can systematically modify the molecule's properties (e.g., polarity, size, hydrogen bonding potential) to optimize its binding affinity and selectivity for a specific biological target. This approach is fundamental to modern SAR studies in drug discovery.
Conclusion
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a high-value chemical intermediate with significant applications in pharmaceutical research. Its robust synthesis, well-defined physicochemical properties, and versatile functional groups make it an ideal starting point for the development of novel therapeutics. The pyrimidine scaffold continues to be a cornerstone of medicinal chemistry, and this particular derivative provides a reliable and adaptable platform for creating new generations of targeted therapies, particularly in the realm of kinase inhibition.
References
-
PubChemLite. 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3). Available from: [Link]
-
PMC. Pyrimidine-4-carboxylic acid. Available from: [Link]
-
Aaron Chemistry. 6-(Methoxycarbonyl)pyrimidine-4-carboxylic acid | 612088-38-7. Available from: [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402. Available from: [Link]
-
ResearchGate. Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available from: [Link]
-
Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]
-
PubChem. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441. Available from: [Link]
-
Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]
-
PubMed. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Available from: [Link]
Sources
- 1. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 | Benchchem [benchchem.com]
- 2. 6-(4-METHOXY-PHENYL)-PYRIMIDINE-4-CARBOXYLIC ACID | 887407-76-3 [amp.chemicalbook.com]
- 3. PubChemLite - 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
A Comprehensive Technical Guide to the Safe Handling of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers and scientists. It is not a substitute for a certified Safety Data Sheet (SDS). A formal SDS must be obtained from the manufacturer or supplier of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid. The information herein is synthesized from available data on structurally similar compounds and general principles of laboratory safety.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, a key to their significance in numerous biological processes.[1] This core structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The compound this compound, with its unique substitution pattern, is of significant interest to researchers exploring novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential hazards and safe handling procedures is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the critical safety considerations, handling protocols, and emergency procedures relevant to this compound, based on data from analogous compounds.
Section 1: Hazard Identification and Classification
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5] |
Signal Word: Warning [5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
Section 2: First-Aid Measures
Immediate and appropriate first-aid is critical in the event of an exposure. The following procedures are recommended based on the anticipated hazards.
-
General Advice: In all cases of exposure, consult a physician and provide them with this safety information.[6]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[6][7]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6][7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Local exhaust ventilation should be used to control the emission of dust or aerosols at the source.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[9]
-
Lab Coat: A full-sleeved lab coat should be worn at all times.
-
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter may be necessary.[8]
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing of PPE.
Section 4: Safe Handling, Storage, and Disposal
Handling
-
Avoid contact with skin, eyes, and clothing.[6]
-
Use in a well-ventilated area or under a fume hood.[8]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][8]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The compound is likely a crystalline solid and should be stored at -20°C for long-term stability.[11]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the chemical itself.
Section 5: Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Section 6: Physical and Chemical Properties
While a complete dataset is not available, some properties can be inferred or are provided by suppliers.
| Property | Value | Source |
| Molecular Formula | C12H10N2O3 | [12] |
| Molecular Weight | 230.22 g/mol | [12] |
| Appearance | Likely a crystalline solid | [11] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[11] | [11] |
| Storage Temperature | -20°C for long-term storage | [11] |
Section 7: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, it is stable under recommended storage conditions.
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Avoid dust formation, excess heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Conclusion
This compound is a valuable compound for research and development in the pharmaceutical sciences. While specific hazard data is limited, a conservative approach to safety based on the known properties of similar pyrimidine derivatives is warranted. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound safely and effectively.
References
-
Pharmaffiliates. (2022). 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, PK02613E - Safety Data Sheet. Retrieved from [Link]
- Drar, A. M., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Current Chemistry Letters, 12, 503.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]
- Kumar, A., et al. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Mini-Reviews in Medicinal Chemistry, 18(15), 1287-1303.
- Shinde, R. S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 735-742.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. 6-Methoxypyrimidine-4-carboxylic acid | 38214-45-8 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. growingscience.com [growingscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 6-(4-METHOXYPHENYL)-4-PYRIMIDINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Biological Activity of 2-Methoxyphenyl Pyrimidine Derivatives: A Technical Guide
Executive Summary & Pharmacophore Rationale
The 2-methoxyphenyl pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry. While the pyrimidine ring serves as a bioisostere for purine bases (adenine/guanine), enabling ATP-competitive inhibition, the 2-methoxyphenyl substituent plays a critical, non-trivial role in optimizing ligand-target interactions.
The "Ortho-Methoxy" Effect
From a structural biology perspective, the introduction of a methoxy group at the ortho position (2-position) of a phenyl ring attached to a pyrimidine amine linker is rarely accidental. It serves three distinct mechanistic functions:
-
Conformational Locking: The oxygen of the 2-methoxy group often acts as an intramolecular hydrogen bond acceptor for the exocyclic amine (NH) of the pyrimidine. This forms a pseudo-6-membered ring, planarizing the molecule and reducing the entropic penalty upon binding to the active site.
-
Hydrophobic Pocket Filling: In kinase ATP-binding pockets (e.g., EGFR, BTK), the methoxy group frequently occupies the hydrophobic region II or the "gatekeeper" vicinity, improving selectivity over conserved kinases.
-
Metabolic Stability: Compared to a hydroxyl group, the methoxy ether is resistant to glucuronidation, prolonging plasma half-life while maintaining hydrogen bond acceptor capability.
Therapeutic Applications & Mechanisms of Action[1][2]
Oncology: Dual EGFR/VEGFR Kinase Inhibition
Derivatives featuring the 2-methoxyphenyl moiety linked to a pyrimidine core have demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .
-
Mechanism: These compounds act as Type I ATP-competitive inhibitors. The pyrimidine N1 and C2-NH typically form a "hinge binder" motif (hydrogen bonds with backbone residues like Met793 in EGFR). The 2-methoxyphenyl ring extends into the solvent-accessible region or the ribose-binding pocket, providing steric bulk that excludes water and enhances binding affinity.
-
Key Data: In comparative studies, 4-(2-methoxyphenyl) derivatives have shown IC
values in the low nanomolar range (3–10 nM) against EGFR and VEGFR-2, often outperforming reference standards like gefitinib in specific resistant cell lines (e.g., H1975).
CNS Disorders: Adenosine A Receptor Antagonism
In the context of Parkinson’s disease, 2-methoxyphenyl pyrimidines (specifically fused systems like thienopyrimidines) act as selective Adenosine A
-
Mechanism: Blockade of striatal A
receptors reduces the indirect pathway's inhibitory output, alleviating motor deficits. The 2-methoxyphenyl group is crucial here for selectivity against the A receptor subtype. -
SAR Insight: Substitution at the 2-position of the phenyl ring (ortho) is more effective than meta- or para-substitution for A
selectivity, likely due to specific steric clashes in the A binding pocket that are accommodated by A .
Bone Health: BMP2/SMAD1 Signaling
Recent high-throughput screens identified 2,4,5-trimethoxyphenyl pyrimidine derivatives as osteogenic agents.
-
Activity: These small molecules upregulate Runx2 and Type 1 Collagen expression via the BMP2/SMAD1 pathway, promoting osteoblast differentiation.
Visualizations
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
The following diagram illustrates the downstream effects of blocking EGFR and VEGFR-2 with 2-methoxyphenyl pyrimidine derivatives.
Caption: Dual inhibition of EGFR/VEGFR pathways by 2-methoxyphenyl pyrimidines halts proliferation and induces apoptosis.
Structure-Activity Relationship (SAR) Map
This diagram breaks down the specific contributions of the scaffold's components.
Caption: SAR analysis highlighting the mechanistic role of the 2-methoxyphenyl group in binding and conformation.
Experimental Protocols
General Synthesis: Guanidine-Chalcone Cyclization
This is the most robust method for generating 4,6-diarylpyrimidine derivatives.
Reagents:
-
2-methoxybenzaldehyde (Starting material)
-
Acetophenone derivative
-
Guanidine Hydrochloride[1]
-
Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)
-
Ethanol (Solvent)
Protocol:
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve 2-methoxybenzaldehyde (10 mmol) and the appropriate acetophenone (10 mmol) in Ethanol (20 mL).
-
Add 40% NaOH (5 mL) dropwise at 0°C.
-
Stir at room temperature (RT) for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The chalcone usually precipitates as a yellow solid. Filter and recrystallize from ethanol.
-
-
Pyrimidine Cyclization:
-
Mix the purified chalcone (5 mmol) and Guanidine HCl (7.5 mmol) in Ethanol (25 mL).
-
Add NaOH (15 mmol) or KOtBu (10 mmol).
-
Reflux for 8–12 hours.
-
Workup: Cool to RT. Pour into ice water. Neutralize with dilute HCl if necessary.
-
Purification: The precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.
-
Characterization: Confirm structure via
H-NMR (Look for pyrimidine singlet ~8.5 ppm) and Mass Spectrometry.
-
In Vitro Kinase Assay (EGFR)
Objective: Determine IC
-
Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO. Serial dilute to test concentrations (e.g., 0.1 nM to 10 µM).
-
Enzyme Mix: Use recombinant human EGFR kinase domain. Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Reaction:
-
Add 5 µL of compound solution to 384-well plate.
-
Add 10 µL of Enzyme/Substrate mix (EGFR + Poly(Glu,Tyr) peptide).
-
Incubate 10 mins at RT.
-
Initiate reaction with 10 µL ATP (at K
concentration). -
Incubate for 60 mins at RT.
-
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay. Add ADP-Glo reagent to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Analysis: Plot Luminescence vs. Log[Concentration]. Fit using non-linear regression (Sigmoidal Dose-Response) to calculate IC
.
Data Summary: Comparative Potency
The table below summarizes biological activity data from recent literature for 2-methoxyphenyl substituted pyrimidines compared to standard inhibitors.
| Compound ID | Structure Description | Target | IC | Cell Line Activity (GI | Ref |
| Comp 5a | 4-(2-methoxyphenyl)-6-(p-tolyl)pyrimidine | EGFR | 6.6 µM | MCF-7: 7.8 µM | [1] |
| Comp 11g | 2-(2-methoxyphenyl)-substituted pyrimidine | BTK | 100 nM (82% Inh) | Raji: 6.98 µM | [2] |
| RDS 3442 | N-(2-methoxyphenyl) aminopyrimidine | Tubulin | N/A | CAL27: 45 µM | [3] |
| Thienopyrimidine | 4-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | Adenosine A | K | N/A (CNS Model) | [4] |
| Gefitinib | (Standard Control) | EGFR | 3 nM | A549: ~15 nM | -- |
Note: The "2-methoxyphenyl" group consistently appears in compounds with improved metabolic stability profiles compared to their 2-hydroxyphenyl analogs.
References
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. National Institutes of Health (PMC). [Link]
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health (PMC). [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI Molecules. [Link][2][3]
-
Antagonists of the human adenosine A2A receptor.[4] Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. PubMed. [Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Introduction
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including approved pharmaceuticals.[1][2] The incorporation of a substituted aryl group, such as the 2-methoxyphenyl moiety, can modulate the pharmacological properties of the parent molecule, making it a key target for the synthesis of new chemical entities. These derivatives are often explored for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][3]
This document provides a detailed, two-step synthetic protocol for the preparation of this compound. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a straightforward saponification to yield the final carboxylic acid. The protocols are designed to be robust and reproducible, and they include in-depth explanations of the rationale behind the choice of reagents and reaction conditions, catering to both experienced chemists and those new to these methodologies.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved in two sequential steps, starting from a readily accessible 6-chloropyrimidine-4-carboxylate ester.
-
Step 1: Suzuki-Miyaura Cross-Coupling. This step involves the palladium-catalyzed reaction between an appropriate alkyl 6-chloropyrimidine-4-carboxylate and 2-methoxyphenylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] The electron-deficient nature of the pyrimidine ring makes chloropyrimidines excellent substrates for this transformation.[5]
-
Step 2: Saponification (Ester Hydrolysis). The resulting ester from the Suzuki-Miyaura coupling is then hydrolyzed under basic conditions to afford the target carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.
Part 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate from methyl 6-chloropyrimidine-4-carboxylate and 2-methoxyphenylboronic acid.
Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 6-chloropyrimidine-4-carboxylate) to form a Pd(II) complex.
-
Transmetalation: The organoborane (2-methoxyphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 6-chloropyrimidine-4-carboxylate | 172.57 | 1.0 | 172.6 mg |
| 2-Methoxyphenylboronic acid | 151.99 | 1.2 | 182.4 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 57.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 414.6 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropyrimidine-4-carboxylate (172.6 mg, 1.0 mmol), 2-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[6]
-
Addition of Catalyst and Solvents: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol). Then, add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate as a solid.
Microwave-Assisted Suzuki-Miyaura Coupling: An Alternative Protocol
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5]
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 6-chloropyrimidine-4-carboxylate | 172.57 | 0.5 | 86.3 mg |
| 2-Methoxyphenylboronic acid | 151.99 | 0.6 | 91.2 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 28.9 mg |
| K₂CO₃ | 138.21 | 1.5 | 207.3 mg |
| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |
Procedure
-
Reaction Setup: In a microwave-safe reaction vessel, combine all reagents and solvents.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C for 15-30 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the conventional heating method.
Part 2: Saponification (Ester Hydrolysis)
This protocol describes the hydrolysis of methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate to the final product, this compound.
Reaction Mechanism: Base-Promoted Ester Hydrolysis (Saponification)
The saponification of an ester is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism.
Figure 2: Mechanism of base-promoted ester hydrolysis (saponification).
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate | 244.24 | 1.0 | 244.2 mg |
| Lithium Hydroxide (LiOH) | 23.95 | 2.0 | 47.9 mg |
| Tetrahydrofuran (THF) | - | - | 10 mL |
| Water | - | - | 5 mL |
| 1M Hydrochloric Acid (HCl) | - | - | As needed (~2 mL) |
Procedure
-
Reaction Setup: Dissolve methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate (244.2 mg, 1.0 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Addition of Base: Add lithium hydroxide (47.9 mg, 2.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL).
-
Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
-
Khanye, S. D., et al. (2020). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. [Link]
- Kappe, C. O., & Fabian, W. M. (1997). The Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 53(8), 2803-2816.
-
Gershon, H. (1962). Synthesis of Some 2,5-Disubstituted-4-aminopyrimidines. The Journal of Organic Chemistry, 27(10), 3507–3510. [Link]
- Miller, G. W., & Rose, F. L. (1962). The Structure of the Product of the Reaction between Ethyl Acetoacetate and Formamidine. Journal of the Chemical Society, 5642.
- Google Patents. (2009). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
- Google Patents. (2006). Method for preparation of optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids.
- Google Patents. (1990). Process for preparing 4-hydroxypyrimidine.
- Google Patents. (1991). Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.
- Google Patents. (2010). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Google Patents. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- Google Patents. (2022). A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
- Xu, D., et al. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 57(3B), 629-631.
-
International Union of Crystallography. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
-
MDPI. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed Central. [Link]
-
ResearchGate. (2007). Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Blogspot. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]
Sources
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Amide Coupling of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Executive Summary
This guide details the optimized protocols for synthesizing amides from 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BTK) and GPCR modulators.
While the pyrimidine-4-carboxylic acid moiety is generally reactive, the ortho-methoxy substitution on the phenyl ring introduces specific steric and electronic considerations. This substituent increases lipophilicity compared to the unsubstituted parent but creates steric bulk that can influence solubility and biaryl bond rotation. The protocols below are designed to mitigate common failure modes: poor solubility, decarboxylation, and N-acyl urea formation.
Chemical Profile & Strategic Analysis
Physicochemical Properties[1]
-
Reactive Center: C4-Carboxylic Acid. The electron-deficient pyrimidine ring increases the acidity of the carboxylic acid (
~ 3-4), making the carboxylate anion stable but the activated ester highly reactive. -
Steric Environment: The 2-methoxyphenyl group at C6 is distal to the reaction center (C4), meaning it does not directly hinder the coupling site. However, it significantly affects solubility.
-
Solubility: Moderate in DCM; Good in DMF, DMSO, and THF. The lipophilic 2-methoxyphenyl group improves solubility in organic solvents compared to the unsubstituted pyrimidine acid.
Reaction Strategy Matrix
Select the method based on your scale and amine reactivity:
| Method | Target Application | Coupling Agent | Key Advantage |
| A | Discovery / HTS | HATU / DIPEA | Highest success rate; works for hindered amines. |
| B | Scale-Up (>5g) | T3P (50% in EtOAc) | Green chemistry; water-soluble byproducts; no racemization. |
| C | Non-Nucleophilic Amines | Oxalyl Chloride / DMF | Forces reaction with anilines or sulfonamides. |
Detailed Experimental Protocols
Method A: High-Efficiency Coupling (HATU)
Recommended for initial SAR generation and milligram-scale synthesis.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.2 equiv) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (3.0 equiv) (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous) or DMF/DCM (1:1)
Protocol:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Note: If the acid does not dissolve fully, add DIPEA (1.0 equiv) to form the soluble carboxylate salt.
-
-
Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.
-
Addition: Add the amine (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check by LCMS.[1] The activated ester (intermediate) may be visible if the amine is slow to react.
-
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash sequentially with:
-
Sat.
(2x) – Removes unreacted acid and HATU byproducts. -
Water (1x).
-
Brine (1x).
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Method B: Scalable & Green Coupling (T3P)
Recommended for multi-gram synthesis. T3P (Propylphosphonic anhydride) typically produces higher purity crude material.
Reagents:
-
Acid (1.0 equiv)[2]
-
Amine (1.1 equiv)
-
T3P (1.5 equiv, 50% w/w solution in EtOAc or DMF)
-
Pyridine or TEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
Protocol:
-
Setup: Charge the reaction vessel with the acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc, 5-10 volumes).
-
Base Addition: Add Pyridine (3.0 equiv). The mixture may be a slurry.
-
Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Exotherm: Mild exotherm may occur.
-
-
Reaction: Stir at RT for 12 hours. If conversion is <50% after 4 hours, heat to 50°C.
-
Workup (Simplified):
-
Add water directly to the reaction mixture.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (careful if product is basic) and then Sat.
. -
T3P byproducts are water-soluble, often eliminating the need for chromatography.
-
Method C: Acid Chloride Activation
Recommended for electron-deficient anilines or bulky secondary amines.
Protocol:
-
Suspend the acid (1.0 equiv) in anhydrous DCM.
-
Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF (essential for activation).
-
Stir until gas evolution ceases and the solution becomes clear (~1 hour).
-
Concentrate in vacuo to remove excess oxalyl chloride (yields the yellow acid chloride solid).
-
Redissolve in DCM and add dropwise to a solution of Amine (1.1 equiv) and
(2.0 equiv) at 0°C.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the optimal coupling condition based on substrate properties.
Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine reactivity and reaction scale.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of the starting acid. | Switch solvent to DMF/DMSO (4:1) . Ensure acid is fully dissolved (add base) before adding coupling agent. |
| Epimerization | Over-activation (rare for this achiral acid, but relevant if amine is chiral). | Use T3P or add HOBt as an additive. Keep temperature < 0°C during addition. |
| Side Product (M+99) | N-acyl urea formation (from EDC/DCC). | Switch to HATU or T3P . Avoid carbodiimides if reaction is slow. |
| Decarboxylation | High heat during activation. | Pyrimidine-4-carboxylic acids can decarboxylate. Do not heat >60°C during activation. |
References
-
General Amide Coupling with HATU
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
-
-
T3P (Propylphosphonic Anhydride)
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.
-
Pyrimidine Carboxylic Acid Reactivity
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Acid Chloride Preparation (Ghosez Reagent/Oxalyl Chloride)
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
Sources
using 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid as a ligand in coordination chemistry
An In-Depth Guide to the Application of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid in Coordination Chemistry
Introduction: A Versatile Ligand for Functional Materials
This compound is a bifunctional organic ligand poised for significant applications in coordination chemistry and materials science. Its unique molecular architecture, featuring a pyrimidine ring with two nitrogen heteroatoms and a carboxylic acid group, provides multiple coordination sites (N,O-donors) for binding to metal ions. The presence of the 2-methoxyphenyl substituent offers steric influence and the potential for modulating the electronic properties and intermolecular interactions of the resulting metal complexes.
This combination of features makes it an excellent candidate for constructing a diverse range of coordination compounds, from discrete molecular complexes to multi-dimensional metal-organic frameworks (MOFs).[1] The inherent properties of the pyrimidine core, known for its role in biologically active molecules and its ability to mediate magnetic exchange, coupled with the potential for luminescence arising from the conjugated system, opens avenues for developing functional materials for sensing, catalysis, and drug delivery.[2][3]
This guide provides a comprehensive overview, including detailed protocols and theoretical considerations, for researchers and scientists interested in harnessing the potential of this compound as a ligand in the synthesis of novel coordination materials.
Part 1: Synthesis of Coordination Polymers and Complexes
The versatility of this compound allows for its use in synthesizing both extended, porous networks like MOFs and discrete, zero-dimensional coordination complexes. The choice of synthetic conditions—particularly the solvent system, temperature, and metal-to-ligand ratio—is critical in directing the final structure and dimensionality.[4][5]
General Considerations for Synthesis
-
Metal Ion Selection: d-block metal ions (e.g., Zn(II), Cd(II), Cu(II), Co(II), Mn(II)) are commonly used.[4][6] Zn(II) and Cd(II) are particularly favored for developing luminescent materials due to their d¹⁰ electronic configuration, which prevents quenching of ligand-based fluorescence through d-d transitions.[7] Lanthanide ions can also be employed to achieve ligand-sensitized luminescence.
-
Solvent Systems: High-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are frequently used in solvothermal synthesis to facilitate the dissolution of reactants and promote crystal growth. The use of co-solvents like ethanol or water can influence the coordination environment and final topology.
-
Reaction Conditions: Solvothermal and hydrothermal methods, where reactions are carried out in sealed vessels at elevated temperatures (typically 80-180 °C), are highly effective for producing crystalline MOFs. Room temperature synthesis in solution is often sufficient for generating discrete coordination complexes.
Protocol: Solvothermal Synthesis of a Luminescent MOF
This protocol describes a general method for synthesizing a crystalline MOF using this compound and zinc nitrate, a common precursor for luminescent frameworks.[7]
Materials:
-
This compound (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass scintillation vial, dissolve 0.1 mmol of the ligand in 5 mL of DMF.
-
In a separate container, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 2 mL of ethanol.
-
Add the metal salt solution to the ligand solution dropwise while stirring.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours.
-
Colorless, crystalline solids should form. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 5 mL) for 8 hours each time to remove unreacted starting materials.
-
Finally, wash with ethanol (2 x 5 mL) and dry the product under vacuum at room temperature.
Causality: The slow cooling process is crucial for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis. The washing steps with fresh DMF are essential for exchanging guest solvent molecules and activating the pores of the framework.
Workflow for MOF Synthesis and Characterization
Caption: General workflow from synthesis to characterization and application of a MOF.
Part 2: Characterization of Synthesized Materials
Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized coordination compounds.
Structural and Purity Analysis
| Technique | Purpose | Expected Observations for this compound Complexes |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic arrangement, coordination environment of the metal, and overall network topology. | Provides definitive proof of structure, bond lengths, and angles. Reveals the coordination mode of the ligand (e.g., monodentate, bidentate, bridging).[8] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to check for batch-to-batch consistency. | The experimental pattern should match the pattern simulated from SCXRD data, confirming the bulk sample is the same as the single crystal. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups and confirm coordination of the ligand to the metal center. | The strong C=O stretch of the carboxylic acid (~1700 cm⁻¹) should disappear, replaced by asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches upon deprotonation and coordination.[9] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material and identify the loss of solvent molecules. | A weight loss step below 150°C typically corresponds to guest/uncoordinated solvent, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.[9] |
Probing Functional Properties: Photoluminescence
Coordination complexes derived from aromatic ligands like this compound often exhibit photoluminescence (PL).[10][11]
Protocol: Measuring Photoluminescence
-
Prepare a solid-state sample by finely grinding the crystalline material and placing it in a solid-state sample holder.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum absorption determined from the excitation spectrum.
-
To test for sensing capabilities, suspend the ground MOF powder in various solvents or solutions containing potential analytes (e.g., metal ions, small molecules) and record the emission spectra to observe any quenching (decrease) or enhancement (increase) of the PL intensity.[12][13]
Interpreting PL Spectra:
-
Ligand-Centered Emission: If the emission profile of the MOF is similar in shape and energy to that of the free ligand, the luminescence is likely due to π→n or π→π transitions within the ligand itself.[7] The rigidity of the framework often enhances the emission intensity compared to the free ligand in solution.[7]
-
Ligand-to-Metal Charge Transfer (LMCT): A significant red-shift in the emission of the complex compared to the free ligand may indicate an LMCT process, where an electron is transferred from a ligand-based orbital to a metal-based orbital upon excitation.[7]
Part 3: Potential Applications
The unique structural and electronic features imparted by the this compound ligand can lead to materials with compelling applications.
Coordination Modes and Resulting Architectures
The ligand's N,N,O donor set allows for various coordination modes, which dictates the final dimensionality of the structure.
Caption: Potential coordination modes of the ligand leading to diverse structures.
Luminescent Sensing
The porous nature of MOFs combined with their inherent luminescence makes them excellent candidates for chemical sensors. The electron-rich methoxy group and pyrimidine ring can interact with analytes that enter the MOF channels. These interactions can perturb the electronic state of the ligand, leading to a detectable change in the luminescence output. For example, electron-deficient nitroaromatic compounds (common in explosives) can quench fluorescence through electron transfer, while certain metal ions might coordinate within the pores and alter the emission via energy transfer or LMCT pathways.[13]
Heterogeneous Catalysis
Coordination polymers can serve as robust heterogeneous catalysts, combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.[14][15] The metal centers can act as Lewis acid sites, while the basic nitrogen atoms on the pyrimidine ring can function as Lewis base sites. This bifunctional nature could be exploited in reactions like the Knoevenagel condensation, where both acidic and basic sites are required to activate the substrates.[15] The porosity of the framework allows for size-selective catalysis, where only molecules that fit within the pores can access the active sites.
References
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI. [Link]
-
Synthesis of Pyrimidine Based Metal Ligands | Request PDF. ResearchGate. [Link]
-
Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties. Academia.edu. [Link]
-
Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes | Request PDF. ResearchGate. [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. [Link]
-
Luminescent Metal-Organic Frameworks. OSTI.gov. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
-
Manganese(II) Pyrimidine-4,6-dicarboxylates: Synthetic, Structural, Magnetic, and Adsorption Insights. Inorganic Chemistry. [Link]
-
Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice. [Link]
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Luminescent metal–organic frameworks and their potential applications. ResearchGate. [Link]
-
Metal–organic frameworks: functional luminescent and photonic materials for sensing applications. Chemical Society Reviews. [Link]
-
Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. ResearchGate. [Link]
-
Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry. [Link]
-
Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. MDPI. [Link]
-
A triazolopyrimidine Ag(I) coordination polymer: from solid-state characterization to bioapplication. ResearchGate. [Link]
-
Synthesis and Characterization of Transition Metal Complexes with | Request PDF. ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. [Link]
-
Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]
-
Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. MDPI. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]
-
Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. RSC Publishing. [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. MDPI. [Link]
Sources
- 1. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metal–organic frameworks: functional luminescent and photonic materials for sensing applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. schoalrx.com [schoalrx.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Esterification of Pyrimidine-4-Carboxylic Acids
Executive Summary
The esterification of pyrimidine-4-carboxylic acids presents a unique set of synthetic challenges distinguishable from standard benzoic acid derivatization. The electron-deficient nature of the pyrimidine ring, combined with the specific placement of the carboxyl group at position 4 (para to N1, ortho to N3), creates a high susceptibility to thermal decarboxylation and nucleophilic attack at the ring carbons.
This guide outlines three distinct, field-validated protocols designed to mitigate these risks. Unlike generic organic synthesis guides, we prioritize methods that preserve ring integrity and minimize byproduct formation (such as ring chlorination or decarboxylation).
Technical Background: The "Position 4" Problem
Before selecting a protocol, the chemist must understand the underlying reactivity. Pyrimidine-4-carboxylic acids are chemically distinct due to two factors:
-
Decarboxylation Risk: The pyrimidine ring is highly electron-withdrawing. Upon heating, particularly in acidic media, the carboxyl group at position 4 can be lost as
. The resulting carbanion at C4 is stabilized by the adjacent nitrogen (N3) and the para-nitrogen (N1), effectively acting as a masked ylide. -
Solubility & Zwitterions: Many pyrimidine acids (e.g., Orotic acid) exist as zwitterions or have extremely poor solubility in non-polar organic solvents, rendering standard Fischer esterification (refluxing alcohol +
) inefficient or destructive.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your substrate.
Caption: Figure 1. Decision matrix for selecting the optimal esterification strategy based on scale and substrate stability.
Detailed Protocols
Method A: Base-Promoted Alkylation (The "Mild" Standard)
Best For: Lab-scale (<10g), acid-sensitive substrates, and complex alcohols.
Mechanism:
This method avoids the generation of
Materials
-
Substrate: Pyrimidine-4-carboxylic acid (1.0 equiv)
-
Alkylating Agent: Alkyl iodide/bromide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.
Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the pyrimidine-4-carboxylic acid in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 15–30 minutes.-
Observation: The suspension may change consistency as the cesium salt forms.
-
-
Alkylation: Dropwise add the Alkyl Halide (e.g., MeI) via syringe.
-
Safety Note: MeI is a suspected carcinogen; use a fume hood.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the acid peak (often broad/tailing) and appearance of the less polar ester.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (Ethyl Acetate).
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Usually yields high purity (>90%).[1] If necessary, purify via silica flash chromatography (typically Hexane/EtOAc gradients).
Method B: Acid Chloride Activation (The "Scale-Up" Standard)
Best For: Simple esters (Methyl, Ethyl), large scale (>10g), substrates tolerant of HCl. Mechanism: Formation of reactive acyl chloride followed by alcoholysis.
Critical Note: Unlike benzoic acids, pyrimidine acids should not be refluxed in pure thionyl chloride for extended periods due to the risk of chlorinating the ring (if OH/NH groups are present) or decomposition. We use catalytic DMF to lower the activation energy.
Materials
-
Substrate: Pyrimidine-4-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (2.0 – 5.0 equiv) OR Oxalyl Chloride (1.2 equiv). -
Catalyst: DMF (3–5 drops).
-
Solvent: Methanol or Ethanol (as reactant and solvent).
Protocol
-
Activation: Suspend the pyrimidine acid in dry DCM (Dichloromethane) or Toluene.
-
Note: If making a methyl ester, you can often skip the DCM and suspend directly in Methanol at 0°C, but the stepwise method below is more controlled.
-
-
Chlorination: Add catalytic DMF. Add
dropwise at 0°C. -
Intermediate Formation: Allow to warm to RT. If the substrate does not dissolve, heat gently to 40°C for 1 hour.
-
Checkpoint: A clear solution usually indicates conversion to the acid chloride.
-
-
Esterification:
-
Option 1 (In situ): If suspended in MeOH, heat to reflux for 2–4 hours.
-
Option 2 (Stepwise): Concentrate the acid chloride to dryness (remove excess
), re-dissolve in dry DCM, and add the Alcohol (excess) + Pyridine (1.1 equiv) at 0°C.
-
-
Quench: Carefully pour into saturated
(gas evolution!). -
Workup: Extract with DCM or EtOAc.
Method C: Coupling Reagents (HATU/EDC)
Best For: Esterification with complex, sterically hindered, or expensive alcohols.
Protocol
-
Dissolve Pyrimidine acid (1.0 equiv) in DMF/DCM (1:1).
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
-
Add the Alcohol (1.0–1.2 equiv) and DMAP (0.1 equiv).
-
Stir 12–18 hours at RT.
Mechanistic Visualization
The following diagram illustrates the pathway for Method A (Base-Promoted), highlighting the avoidance of the decarboxylation transition state.
Caption: Figure 2. Mechanism of base-promoted alkylation. The basic environment prevents the formation of the protonated species required for thermal decarboxylation.
Comparative Analysis & Troubleshooting
| Feature | Method A (Alkylation) | Method B (Acid Chloride) | Method C (Coupling) |
| Yield | High (85-95%) | Moderate to High (70-90%) | Moderate (60-80%) |
| Decarboxylation Risk | Lowest | Medium (if heated) | Low |
| Purification | Simple (Extraction) | Simple (Distillation/Extraction) | Difficult (Remove urea/byproducts) |
| Cost | Moderate (Cs salt, DMF) | Low (SOCl2, MeOH) | High (HATU) |
| Substrate Scope | Broad (Acids/Bases ok) | Narrow (Acid stable only) | Broad (Complex alcohols) |
Troubleshooting Guide
-
Problem: Low Yield / Recovery.
-
Cause: The ester might be water-soluble. Pyrimidines are polar.
-
Solution: Do not rely solely on extraction. Use continuous extraction (DCM) or evaporate the reaction solvent and purify the residue directly.
-
-
Problem: Ring Chlorination (Method B).
-
Cause: Overheating with
converts C-OH (tautomer of C=O) to C-Cl. -
Solution: Switch to Oxalyl Chloride/DMF at 0°C, or use Method A.
-
-
Problem: Decarboxylation observed.
-
Cause: Reaction temperature too high in acidic media.
-
Solution: Switch to Method A (Room Temperature).
-
References
-
Decarboxylation Kinetics
-
T. P. Begley, et al. "The decarboxylation of orotic acid: A mechanistic study." Journal of the American Chemical Society.[2]
- Note: Highlights the stability issues of pyrimidine-4-carboxyl
-
-
General Esterification of Heterocycles
-
Base-Promoted Alkylation (Cesium Effect)
- J. H. Kruizinga, et al. "Cesium carbonate promoted alkylation of carboxylic acids." Journal of Organic Chemistry.
- Context: Establishes the efficacy of Cs2CO3 for sensitive acids.
-
Thionyl Chloride Activation Protocols
- "Synthesis of Pyrimidine-4-carboxylic acid methyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
decarboxylation conditions for 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Application Note: Decarboxylation Protocols for 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Executive Summary
This guide details the decarboxylation of This compound to yield 4-(2-Methoxyphenyl)pyrimidine . This transformation is a critical step in synthesizing kinase inhibitors and CNS-active agents where the pyrimidine core serves as a bioisostere for pyridine or benzene rings.
Unlike simple benzoic acids, pyrimidine-4-carboxylic acids undergo decarboxylation via a specific zwitterionic mechanism facilitated by the electron-deficient heteroaromatic ring. This note provides two distinct protocols:
-
Method A (Thermal): A catalyst-free, high-temperature method suitable for gram-to-kilogram scale-up.
-
Method B (Microwave/Catalytic): A copper-catalyzed, microwave-assisted method ideal for rapid library synthesis and medicinal chemistry optimization.[1]
Mechanistic Insight & Chemical Context
The Hammick-Type Mechanism
The decarboxylation of
-
Zwitterion Formation: Thermal energy promotes proton transfer from the carboxylic acid to the adjacent ring nitrogen (N1 or N3), forming a zwitterion.
-
Decarboxylation: The carboxylate group expels
, generating a transient ylide (carbanion) at the C4 position.[3] This high-energy intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring. -
Proton Transfer: The proton on the ring nitrogen acts as an intramolecular source to quench the C4 carbanion, restoring aromaticity.
Impact of the 2-Methoxyphenyl Substituent: The ortho-methoxy group on the phenyl ring (at C6) exerts an electron-donating effect via resonance. While this slightly increases electron density in the pyrimidine ring (potentially destabilizing the ylide intermediate compared to a nitro-analog), the high temperatures utilized in these protocols overcome this electronic barrier.
Figure 1: Hammick-type mechanism for the decarboxylation of pyrimidine-4-carboxylic acids.
Experimental Protocols
Method A: Thermal Decarboxylation (Scale-Up Compatible)
Best for: Large batches (>10g), avoiding metal contamination.
Reagents & Equipment:
-
Substrate: this compound
-
Solvent: Diphenyl ether (Ph₂O) - High boiling point (258°C) is essential.
-
Equipment: Round-bottom flask, heating mantle, reflux condenser, inert gas (N₂) line.
Protocol:
-
Setup: Charge a dry round-bottom flask with the carboxylic acid substrate (1.0 equiv).
-
Solvation: Add Diphenyl ether (10 mL per gram of substrate). The solid may not dissolve completely at room temperature.
-
Inert Atmosphere: Purge the system with Nitrogen (N₂) for 10 minutes to prevent oxidative side reactions.
-
Reaction: Heat the mixture rapidly to 200–220°C .
-
Observation: Evolution of
gas (bubbling) indicates reaction initiation. -
Duration: Maintain reflux until gas evolution ceases (typically 1–3 hours). Monitor by LC-MS (Target Mass: M-44).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted acid) followed by Brine.
-
Note: Diphenyl ether is difficult to remove by rotary evaporation.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is recommended to separate the product from the solvent. Alternatively, if the product crystallizes, add Hexanes to the cooled mixture to precipitate the product, then filter.
-
Method B: Microwave-Assisted Copper Catalysis
Best for: Small scale (<1g), rapid screening, difficult substrates.
Reagents & Equipment:
-
Substrate: this compound
-
Catalyst: Copper(I) Oxide (Cu₂O) - 0.1 equiv.
-
Ligand/Additive: 1,10-Phenanthroline (0.1 equiv) - Optional but enhances rate.
-
Solvent: Quinoline or NMP (N-Methyl-2-pyrrolidone).
-
Equipment: Microwave Reactor (e.g., Biotage or CEM).[4]
Protocol:
-
Loading: In a microwave vial, combine the substrate (1.0 equiv), Cu₂O (10 mol%), and 1,10-phenanthroline (10 mol%).
-
Solvent: Add Quinoline or NMP (5 mL per mmol). Cap the vial and purge with Argon.
-
Irradiation: Heat to 180°C for 20 minutes (High Absorption setting).
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Filter through a pad of Celite to remove copper residues.
-
Wash the filtrate with 1M HCl (carefully!) to remove Quinoline/NMP and trace copper salts. Caution: Product may be protonated; adjust pH to ~8-9 before final extraction if yield is low.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Data Analysis & Validation
Table 1: Comparison of Methods
| Feature | Method A (Thermal) | Method B (Microwave/Cu) |
| Reaction Time | 2–4 Hours | 15–30 Minutes |
| Temperature | 200–220°C | 180°C |
| Catalyst | None | Cu₂O / Phenanthroline |
| Purification | Extraction + Column | Filtration + Extraction |
| Yield (Typical) | 65–80% | 85–95% |
| Scalability | High (kg) | Low (mg to g) |
Analytical Checkpoints (NMR):
-
Starting Material: Shows a broad singlet >11 ppm (COOH).
-
Product:
-
Disappearance of the COOH peak.
-
Appearance of a new proton signal on the pyrimidine ring (typically a doublet or singlet around 9.0–9.3 ppm depending on coupling with C2-H).
-
Key Shift: The C2-H proton of the pyrimidine ring often shifts upfield slightly upon loss of the electron-withdrawing carboxyl group.
-
Troubleshooting Guide
Issue: Incomplete Conversion
-
Cause: Temperature too low. The zwitterion intermediate requires significant thermal energy.
-
Fix: Ensure internal temperature reaches >190°C. If using Method B, extend time to 40 mins.
Issue: Product Sublimation
-
Cause: Pyrimidines can be volatile at high temperatures.
-
Fix: Use a strictly vertical reflux condenser in Method A. Do not overheat the condenser water (keep it cool but not freezing to prevent clogging).
Issue: Charring/Tarry Residue
-
Cause: Oxidative decomposition at high heat.
-
Fix: Ensure rigorous
or Argon purging before heating. Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if necessary.
References
-
Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[1] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. Link
-
Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. Science China Chemistry, 54, 1670–1687. Link
-
Dunn, A. D., & Kinnear, K. I. (1986). Decarboxylation of Pyrimidine-4-carboxylic Acids. Journal of Heterocyclic Chemistry, 23(1), 53-55. Link
-
Organic Chemistry Portal. (n.d.). Decarboxylation Strategies. Link
Sources
Application Notes and Protocols for the Synthesis of 6-Arylpyrimidine-4-carboxylic Acids via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Arylpyrimidine-4-carboxylic Acids
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1][2] Specifically, 6-arylpyrimidine-4-carboxylic acids represent a critical class of compounds, serving as key intermediates and pharmacologically active molecules in their own right.[3][4] The carboxylic acid moiety provides a handle for further chemical modification and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] The synthesis of these molecules, therefore, is of significant interest to the drug development community.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems.[6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized synthetic organic chemistry.[6] This application note provides a detailed guide to the synthesis of 6-arylpyrimidine-4-carboxylic acids utilizing this robust palladium-catalyzed methodology.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, a 6-halopyrimidine-4-carboxylic acid derivative), forming a Pd(II) complex.[8][10] The reactivity of the halide is a critical factor, with the bond strength decreasing from C-Cl to C-Br to C-I. Consequently, aryl iodides and bromides are generally more reactive than aryl chlorides, which may require more specialized catalyst systems to achieve efficient coupling.[11][12]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[13] The choice of base can significantly impact the reaction rate and yield.[13][14]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][11]
Visualizing the Catalytic Cycle
Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 6-Phenylpyrimidine-4-carboxylic Acid
This protocol details the synthesis of a representative 6-arylpyrimidine-4-carboxylic acid from 6-chloropyrimidine-4-carboxylic acid and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloropyrimidine-4-carboxylic acid | ≥97% | Commercially Available | Starting material.[15] |
| Phenylboronic acid | ≥98% | Commercially Available | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Palladium catalyst.[12] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Water | Deionized | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Hydrochloric Acid (HCl) | 1 M solution | In-house | For acidification. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk flask, add 6-chloropyrimidine-4-carboxylic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a counterflow of inert gas (Argon or Nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[12]
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). The use of a small amount of water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[11]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (20 mL) and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities. Discard the organic layers.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the synthesis of 6-arylpyrimidine-4-carboxylic acids.
Key Considerations and Troubleshooting
-
Choice of Halide: While 6-chloropyrimidine-4-carboxylic acid is a common starting material, the corresponding bromo or iodo derivatives will exhibit higher reactivity, potentially allowing for milder reaction conditions or lower catalyst loadings.[11][16]
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[12] However, for less reactive aryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required to facilitate the oxidative addition step.[11]
-
Base Selection: The choice of base is crucial for the transmetalation step.[13] While potassium carbonate is effective in many cases, other bases such as sodium carbonate, potassium phosphate, or cesium carbonate can be screened to optimize the reaction yield.[14][17] The strength and solubility of the base can influence the reaction kinetics.
-
Solvent System: A mixture of an organic solvent and water is often employed.[11] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[8] The ratio of organic solvent to water can be adjusted to optimize the solubility of the reactants and the base.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). These can often be minimized by carefully controlling the reaction conditions and using a slight excess of the boronic acid.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of 6-arylpyrimidine-4-carboxylic acids. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can access a wide range of these valuable compounds for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of these important molecular scaffolds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
GeneOnline News. Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. (2026). Available from: [Link]
-
BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. (2025). Available from: [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025). Available from: [Link]
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024.
-
ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. (2025). Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available from: [Link]
-
PMC. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available from: [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Available from: [Link]
-
PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). Available from: [Link]
Sources
- 1. geneonline.com [geneonline.com]
- 2. bioengineer.org [bioengineer.org]
- 3. 6-Methylsulfanylpyrimidine-4-carboxylic Acid [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis of Pyrimidine Carboxylic Acid Scaffolds
Abstract
Pyrimidine pharmacophores are ubiquitous in medicinal chemistry, serving as the core scaffold for countless kinase inhibitors, antivirals, and antibiotics.[1] This guide details the solid-phase organic synthesis (SPOS) of 2,4,5-trisubstituted pyrimidines utilizing pyrimidine-5-carboxylic acid as the anchoring scaffold. Unlike solution-phase methods, this SPOS approach allows for rapid "split-and-pool" library generation with simplified purification. We prioritize the use of 2-Chlorotrityl Chloride (2-CTC) resin to ensure mild cleavage conditions that preserve sensitive functional groups introduced during diversification.
Part 1: Strategic Planning & Resin Selection
The Anchoring Strategy
The success of a solid-phase campaign hinges on the linker strategy. For pyrimidine carboxylic acids, the C5-position is the ideal attachment point. This leaves the highly reactive C2 and C4 positions electrophilically active for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings.
Resin Selection Matrix
We recommend 2-Chlorotrityl Chloride (2-CTC) Resin over Wang or Rink Amide for this specific scaffold.
| Feature | 2-Chlorotrityl Chloride (2-CTC) | Wang Resin | Rink Amide |
| Loading Mechanism | SN1 (DCM, DIPEA) | Esterification (DIC/DMAP) | Amide Bond (HATU/DIPEA) |
| Conditions | Extremely Mild, Anhydrous | Basic, requires catalyst | Basic |
| Cleavage | 1% TFA (Acid retained) | 50-95% TFA (Acid retained) | 95% TFA (Amide released) |
| Risk Factor | Low (Prevents hydrolysis) | High (DMAP can hydrolyze Cl) | Medium |
| Recommendation | Primary Choice | Secondary | Only for amide targets |
Expert Insight: Avoid DMAP-catalyzed loading (Wang resin) when using chloropyrimidines. DMAP can form a reactive salt with the chloropyrimidine, leading to side reactions or hydrolysis. 2-CTC loading is driven by sterics and requires only DIPEA, preserving the integrity of the C2/C4 chlorides.
Part 2: Core Protocols
Protocol A: Resin Loading (The "Scaffold Anchor")
Objective: Immobilize 2,4-dichloropyrimidine-5-carboxylic acid onto 2-CTC resin without hydrolyzing the active chlorides.
Materials:
-
2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading)
-
2,4-Dichloropyrimidine-5-carboxylic acid (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)[2]
-
Anhydrous Dichloromethane (DCM)
-
HPLC-grade Methanol (MeOH)
Step-by-Step:
-
Swelling: Place resin in a fritted syringe reactor. Swell in dry DCM for 30 mins. Drain.
-
Loading Solution: Dissolve the pyrimidine scaffold (1.5 eq) in dry DCM. Add DIPEA (4.0 eq).[2] Note: Ensure the solution is homogeneous; add a minimum amount of dry DMF if solubility is poor, but minimize DMF to prevent SNAr background.
-
Coupling: Add solution to resin.[2][3] Shake gently at room temperature (RT) for 2 hours.
-
Capping: Drain the resin.[2] Add a solution of DCM:MeOH:DIPEA (17:2:1) for 20 mins. This caps unreacted trityl chlorides as methyl ethers.
-
Washing: Wash extensively: DCM (3x), DMF (3x), DCM (3x).
-
QC Check: Dry a small aliquot. Measure loading via weight gain or UV quantification of the cleaved product (cleave ~10mg with 1% TFA/DCM).
Protocol B: Regioselective Diversification (C4 vs. C2)
Mechanism: The C4 position of the pyrimidine ring is significantly more electrophilic than C2 due to the inductive effect of the adjacent N3 and the para-relationship to the electron-withdrawing C5-carbonyl.
Step 1: C4-Substitution (SNAr)
-
Reagents: Primary or Secondary Amine (2.0–5.0 eq), DIPEA (5.0 eq), NMP (N-Methyl-2-pyrrolidone).
-
Condition: Shake at RT for 2–4 hours.
-
Validation: C4 substitution occurs exclusively at RT. C2 remains intact.
-
Wash: DMF (5x), DCM (5x).
Step 2: C2-Substitution (Suzuki-Miyaura Coupling)
-
Reagents: Aryl Boronic Acid (3.0 eq), Pd(PPh3)4 (0.05 eq), 2M Na2CO3 (aq) (5.0 eq).
-
Solvent: DME/EtOH/H2O (4:1:1) or Dioxane/H2O.[4]
-
Condition: Degas solvents with Argon. Heat at 80°C for 12–16 hours (or Microwave: 100°C, 20 min).
-
Expert Note: The electron-deficient pyrimidine facilitates oxidative addition.[5] Phosphine-free catalysts can sometimes be used, but Pd(PPh3)4 is robust.
Protocol C: Cleavage & Isolation
Objective: Release the final compound as the free carboxylic acid.
-
Preparation: Wash resin with DCM (5x) to remove all traces of DMF/NMP (these interfere with evaporation).
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution: Treat resin with cleavage cocktail (2 mL per 100 mg resin) for 2 mins. Filter into a flask containing toluene (to form an azeotrope with TFA). Repeat 5 times.
-
Work-up: Concentrate the combined filtrates under vacuum. The toluene helps remove TFA, preventing acid-catalyzed degradation of the product.
-
Result: High-purity crude product ready for LC-MS and biological screening.
Part 3: Visualization & Workflow
Synthesis Workflow Diagram
Figure 1: Workstream for the solid-phase synthesis of trisubstituted pyrimidines. Note the regioselective control (C4 before C2).
Part 4: Data Summary & Optimization
Solvent & Base Compatibility Table
Optimization of SNAr conditions is critical to prevent "double hits" (substitution at both C2 and C4 simultaneously).
| Solvent | Base | Temperature | C4:C2 Selectivity Ratio | Notes |
| NMP | DIPEA | 25°C | >95:5 | Recommended. Best balance of solubility and kinetics. |
| DMF | DIPEA | 25°C | 90:10 | Good, but slight C2 byproduct observed over long times. |
| THF | TEA | 60°C | 60:40 | Poor selectivity. Avoid heating for the first substitution. |
| DMSO | K2CO3 | 25°C | 85:15 | Hard to remove from resin; promotes over-reaction. |
Troubleshooting Guide
-
Problem: Low yield after Suzuki coupling.
-
Cause: Oxidation of Pd catalyst or incomplete degassing.
-
Solution: Use a microwave reactor (sealed vessel) to exclude oxygen strictly. Switch to Pd(dppf)Cl2 for sterically hindered substrates.
-
-
Problem: Product contains impurities with +14 mass (Methyl ester).
-
Cause: Methanol used in the capping step or washing attacked the active chloride.
-
Solution: Ensure the capping step (MeOH) is only performed after the scaffold is securely loaded, or reduce capping time. Alternatively, use t-Butanol for capping if the scaffold is extremely electrophilic.
-
References
-
Resin Selection & Loading
-
Barlos, K., et al. "2-Chlorotrityl chloride resin." Int. J. Pept. Protein Res.[3] 1991, 37, 513.
-
-
Pyrimidine Reactivity on Solid Phase
-
El-Araby, M., Pottorf, R. S., & Player, M. R.[6] "Synthesis of a 2,4,8-Trisubstituted Pyrimidino[5,4-d]pyrimidine Library via Sequential SNAr Reactions on Solid-Phase." Comb. Chem. High Throughput Screen. 2004, 7(5), 413–421.[6] Link
-
Fecková, M., et al. "Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives."[5] ACS Comb. Sci.[7] 2019, 21(2), 35–68.[5][7] Link[7]
-
-
Suzuki Coupling on Resin
Sources
Application Note & Protocols: Strategic Pathways for Heterocycle Synthesis Utilizing 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Fused-ring systems derived from pyrimidines often exhibit enhanced biological activity and pharmacological profiles, making them highly sought-after targets in drug discovery.[3][4] This guide details strategic synthetic pathways for the formation of novel heterocyclic systems using 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid as a versatile and strategically functionalized starting material. We will explore two primary, field-proven strategies: (1) Amide coupling followed by intramolecular cyclization and (2) Conversion of the carboxylic acid to an amine followed by ring annulation. The protocols provided are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Precursor
This compound is a valuable precursor for three key reasons:
-
The Pyrimidine Core: This nitrogenous heterocycle is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1]
-
The Carboxylic Acid Handle: Located at the C4 position, this functional group is the primary reactive site for elaboration. It provides a reliable anchor point for building out new molecular complexity through well-established reactions like amide bond formation.[5]
-
The 6-(2-Methoxyphenyl) Substituent: This group modulates the electronic properties and steric environment of the pyrimidine ring. The ortho-methoxy group can influence the conformation of the phenyl ring and may participate in or direct certain cyclization reactions.
Our exploration will focus on transforming this precursor into more complex, fused heterocyclic systems, which are prevalent in modern therapeutics.[3][6]
Strategy 1: Amide Coupling and Subsequent Intramolecular Cyclization
This is the most direct approach for leveraging the carboxylic acid functionality. The strategy involves two main stages: first, the formation of an amide bond to introduce a carefully chosen sidechain, and second, an intramolecular cyclization reaction where the new sidechain reacts with the pyrimidine core to form a new, fused ring.
Principle and Workflow
The carboxylic acid is first activated in situ using a coupling reagent. This highly reactive intermediate is then treated with a primary or secondary amine to form a stable amide bond.[5][7] The chosen amine is critical, as it must contain a second functional group (e.g., a hydroxyl or another amine) that can later participate in the ring-closing step.
Protocol 1: Amide Bond Formation with 2-Aminoethanol
This protocol details the synthesis of N-(2-hydroxyethyl)-6-(2-methoxyphenyl)pyrimidine-4-carboxamide, an intermediate primed for cyclization.
Materials:
-
This compound
-
2-Aminoethanol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature. The formation of the active ester is the key to this reaction.[8]
-
Add 2-aminoethanol (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) to yield the desired amide.
Rationale for Reagent Choice:
-
HATU: A highly efficient uronium-based coupling reagent that minimizes side reactions and is effective for a wide range of substrates, including those that may be sterically hindered or electronically deficient.[8][9]
-
DIPEA: A bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[9]
| Coupling Reagent | Additive (if needed) | Base | Typical Conditions | Notes |
| HATU | None | DIPEA, TEA | DMF, RT, 4-12h | High efficiency, low racemization.[8] |
| EDC | HOBt, Oxyma | DIPEA, TEA | DCM or DMF, 0°C to RT | Carbodiimide method; HOBt/Oxyma suppresses side reactions.[7][9] |
| SOCl₂ | None | Pyridine, TEA | DCM or THF, 0°C | Converts acid to highly reactive acyl chloride; requires careful handling.[7][8] |
Protocol 2: Cyclodehydration to form a Fused Pyrimido[4,5-b][3][10]oxazine Ring
This protocol uses the amide from Protocol 1 to perform a ring-closing reaction.
Materials:
-
N-(2-hydroxyethyl)-6-(2-methoxyphenyl)pyrimidine-4-carboxamide
-
Phosphorus oxychloride (POCl₃) or Burgess Reagent
-
Anhydrous acetonitrile or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure (using POCl₃):
-
Dissolve the amide intermediate (1.0 eq) in anhydrous acetonitrile or chloroform in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (2.0-3.0 eq) dropwise. Caution: Exothermic and corrosive.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 50-80 °C) for 2-6 hours, monitoring by TLC/LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of saturated aqueous NaHCO₃ or ice.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate.
-
Purify via column chromatography to yield the fused heterocycle.
Mechanistic Insight: The cyclodehydration reaction proceeds via activation of the hydroxyl group by POCl₃, turning it into a good leaving group. The pyrimidine ring nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to close the ring and form the fused oxazine system.
Strategy 2: Curtius Rearrangement and Ring Annulation
This strategy takes a different approach by transforming the carboxylic acid into an amino group. This 4-aminopyrimidine derivative is a powerful building block for constructing fused pyridine rings, leading to pyrido[2,3-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry.[10][11]
Principle and Workflow
The carboxylic acid is converted into an acyl azide, which upon heating, undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is then hydrolyzed to yield the key 4-aminopyrimidine intermediate. This amine can then undergo a condensation and cyclization reaction (annulation) with a 1,3-dicarbonyl compound or its equivalent to build a new six-membered ring.
Protocol 3: Synthesis of 4-Amino-6-(2-methoxyphenyl)pyrimidine
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous tert-butanol (t-BuOH)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Suspend the carboxylic acid precursor (1.0 eq) in anhydrous t-BuOH.
-
Add TEA (1.2 eq) followed by DPPA (1.1 eq). Caution: Azides are potentially explosive.
-
Heat the mixture to reflux (approx. 85-95 °C) for 4-16 hours, until TLC/LC-MS indicates complete consumption of the starting material. During this step, the acyl azide forms and rearranges to the isocyanate, which is trapped by t-BuOH to form a Boc-protected amine.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the crude Boc-protected amine by column chromatography if necessary.
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane and stir at room temperature for 1-4 hours.
-
Concentrate the mixture in vacuo. If using TFA, co-evaporate with a solvent like toluene to remove residual acid. If using HCl, triturate with ether to precipitate the hydrochloride salt.
-
Neutralize with aqueous NaHCO₃ and extract with an organic solvent to obtain the free amine product.
Protocol 4: Annulation to form a Pyrido[2,3-d]pyrimidine
This protocol describes a condensation reaction with malononitrile to build the fused pyridine ring.
Materials:
-
4-Amino-6-(2-methoxyphenyl)pyrimidine
-
Malononitrile
-
Piperidine or Sodium Ethoxide
-
Ethanol (EtOH)
Procedure:
-
To a solution of the aminopyrimidine (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (approx. 0.1 eq) or a stoichiometric amount of a stronger base like sodium ethoxide.
-
Heat the mixture to reflux for 6-24 hours. The reaction often produces a precipitate as the product forms.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Mechanistic Rationale: The reaction proceeds via a Michael-type addition of the 4-amino group to one of the nitrile groups of an activated malononitrile dimer (formed in situ), followed by an intramolecular cyclization and tautomerization/aromatization to yield the stable, fused pyrido[2,3-d]pyrimidine system.[11]
Characterization and Troubleshooting
Validation: All intermediates and final products should be rigorously characterized to confirm their identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound.
-
FT-IR: To identify key functional groups (e.g., disappearance of -COOH, appearance of -C=O amide).
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in amide coupling | Incomplete activation of carboxylic acid; Poor nucleophilicity of amine; Steric hindrance. | Switch to a more powerful coupling reagent like HATU or COMU. Increase reaction time or temperature slightly. Ensure all reagents and solvents are anhydrous. |
| Incomplete cyclization | Dehydrating agent is not strong enough; Steric strain in the transition state. | Use a more potent cyclizing agent (e.g., Burgess reagent instead of POCl₃). Increase reaction temperature and time. |
| Side reactions with POCl₃ | Chlorination of the pyrimidine ring or other sensitive functional groups. | Perform the reaction at the lowest possible temperature for the shortest time. Consider milder reagents like the Burgess reagent or Mitsunobu conditions. |
| Failure of Curtius Rearrangement | Water contamination hydrolyzing acyl azide or isocyanate; Insufficient heat. | Ensure strictly anhydrous conditions. Use a high-boiling solvent (e.g., toluene, dioxane) and ensure the reflux temperature is reached. |
Conclusion
This compound is a highly adaptable precursor for the synthesis of complex heterocyclic structures. By employing foundational organic reactions—such as amide coupling, intramolecular cyclization, and rearrangements followed by annulation—researchers can access a diverse range of novel pyrimidine-fused scaffolds. The protocols and strategies outlined in this guide provide a reliable framework for exploring the chemical space around this valuable building block, paving the way for the development of new chemical entities in drug discovery and materials science.
References
-
Zhang, W., et al. (2013). Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Gotte, S. (2020). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry. Available at: [Link]
-
Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. Available at: [Link]
-
Zhang, W., et al. (2013). Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new mer kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Gangjee, A. (2014). Design and Synthesis of Pyrimidine Fused Heterocycles as Single Agents with Combination Chemotherapy Potential. Duquesne Scholarship Collection. Available at: [Link]
-
Tzima, C., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. Available at: [Link]
-
Li, Z-Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Mekabaty, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]
-
Uusitalo, O., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Library. Available at: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. growingscience.com [growingscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Troubleshooting & Optimization
improving yield of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid synthesis
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid. As Senior Application Scientists, we bridge foundational chemical principles with practical, field-tested solutions to enhance your experimental outcomes.
Overview of Synthesis
The synthesis of this compound is typically achieved through a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms the critical carbon-carbon bond between a halogenated pyrimidine ester and a boronic acid derivative.[1][2]
-
Saponification (Ester Hydrolysis): The ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[3]
This guide will address common issues encountered in both stages to improve overall yield and purity.
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide: Step 1 - Suzuki-Miyaura Coupling
This section addresses the most common point of yield loss: the palladium-catalyzed cross-coupling reaction.
Question: My Suzuki coupling reaction has a very low yield or fails to proceed. What are the likely causes?
Answer: Low conversion in a Suzuki-Miyaura coupling is a frequent issue. The root cause typically falls into one of three categories: catalyst deactivation, suboptimal reaction conditions leading to side reactions, or low reactivity of the starting materials.
1. Catalyst Inactivation: The active catalyst is a Pd(0) species, which is susceptible to oxidation.
-
Cause: Presence of oxygen in the reaction vessel.
-
Solution: Ensure all reagents and the solvent are thoroughly deoxygenated. Sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes before use. Assemble the reaction glassware under a positive pressure of inert gas.
-
Scientist's Note: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center.[2] If the catalyst is oxidized to Pd(II) by atmospheric oxygen before this step, the cycle cannot initiate, leading to reaction failure.
2. Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.[4][5][6]
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is accelerated by certain structural motifs.[4]
-
Solution: Use anhydrous solvents and dry reagents. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more robust against protodeboronation.[7]
-
-
Homocoupling: Two molecules of the boronic acid or two molecules of the aryl halide couple with each other.
-
Solution: This is often promoted by high temperatures or excess oxygen. Ensure proper deoxygenation and consider running the reaction at a lower temperature for a longer duration.
-
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can occur if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcohol solvent.[4] Using a non-reducing base like K₂CO₃ or K₃PO₄ is often preferable.
-
Caption: Simplified Suzuki catalytic cycle and key side reactions.
3. Substrate Reactivity: The pyrimidine ring's electron-deficient nature generally makes it a good substrate for Suzuki couplings.[8] However, the choice of halide is critical.
-
Reactivity Order: Iodo > Bromo > Chloro.
-
Recommendation: While 6-chloropyrimidine derivatives are often cheaper and more available, they are less reactive.[8] Their use may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands) and higher temperatures.[2][9] If yields are poor with the chloro-substrate, switching to a 6-bromopyrimidine derivative is a reliable strategy to improve conversion.
Table 1: Troubleshooting Suzuki Coupling Conditions
| Issue | Potential Cause | Recommended Action | Rationale |
| No Reaction | Inactive Catalyst | Sparge solvent and reagents with Ar/N₂ for 30-60 min. Use a fresh bottle of catalyst. | Pd(0) is oxygen-sensitive. Oxidation to Pd(II) prevents the initial oxidative addition step.[2] |
| Low Conversion | Poor Substrate Reactivity (Aryl Chloride) | Switch to a more active ligand (e.g., SPhos, XPhos) or use a pre-catalyst. Alternatively, switch to the aryl bromide starting material. | Aryl chlorides have a stronger C-Cl bond, making oxidative addition the rate-limiting step. More electron-rich ligands accelerate this process.[2][9] |
| Byproduct Formation | Protodeboronation | Use anhydrous solvents. Consider using a boronic ester or potassium trifluoroborate salt instead of the boronic acid.[7] | Boronic acids are susceptible to hydrolysis, especially at elevated temperatures. Esters and trifluoroborates offer greater stability.[4] |
| Byproduct Formation | Homocoupling | Lower the reaction temperature. Ensure thorough deoxygenation. Use a 1.1-1.2:1 ratio of boronic acid to aryl halide. | Homocoupling is often favored at higher temperatures and can be initiated by oxygen. Excess boronic acid can also lead to self-coupling.[5] |
| Messy Reaction | Incorrect Base | Use K₂CO₃ or K₃PO₄. Avoid strong organic bases like Et₃N if dehalogenation is observed. | The base activates the boronic acid for transmetalation.[9] Carbonates and phosphates are effective and generally have low interference with side reactions.[10] |
Troubleshooting Guide: Step 2 - Saponification
Hydrolysis of the intermediate ester is generally robust, but issues can arise, particularly with reaction completeness and product isolation.
Question: My hydrolysis reaction is slow or incomplete. How can I drive it to completion?
Answer: Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility.
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) due to the smaller lithium cation's ability to coordinate more strongly with the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Stoichiometry: Use a molar excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion and neutralizes the acidic product as it forms.
-
Solvent System: The ester intermediate may have poor solubility in purely aqueous solutions. Using a co-solvent like tetrahydrofuran (THF), methanol, or dioxane creates a homogenous solution, increasing the reaction rate. A common system is a 2:1 or 3:1 mixture of THF:Water.
-
Temperature: Heating the reaction mixture (e.g., to 40-60°C) will significantly increase the rate of hydrolysis.[3] Monitor the reaction by TLC or LC-MS to avoid potential degradation from prolonged heating.
Question: I am losing a significant amount of product during the acidic workup. Why is this happening?
Answer: Product loss during workup is almost always related to pH control and extraction efficiency.
-
Precipitation: The product, this compound, is an acid. It is soluble in its carboxylate salt form under basic conditions. To isolate it, the solution must be acidified to protonate the carboxylate, causing the neutral, less water-soluble acid to precipitate.
-
Optimal pH: Slowly add a dilute acid (e.g., 1M HCl) to the cooled reaction mixture while stirring vigorously. Monitor the pH. The product will precipitate as the pH drops below its pKa (typically in the range of pH 3-5). Adding too much acid can sometimes lead to re-solubilization or degradation.
-
Extraction: If the product does not precipitate cleanly or if it remains partially dissolved, it must be extracted with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.[11]
-
Scientist's Note: After extraction, washing the combined organic layers with brine (saturated NaCl solution) will help remove residual water and improve the efficiency of the drying agent (e.g., Na₂SO₄ or MgSO₄).
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the Suzuki coupling step? A1: A robust starting point is as follows:
-
To a round-bottom flask, add ethyl 6-chloropyrimidine-4-carboxylate (1 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3 equiv.).
-
Evacuate and backfill the flask with Argon three times.
-
Add deoxygenated 1,4-dioxane and water (e.g., a 4:1 ratio by volume).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting pyrimidine is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Q2: How should I purify the final carboxylic acid product? A2: If the product precipitates cleanly from the acidic workup, it can be collected by vacuum filtration, washed with cold water, and dried. For higher purity, recrystallization is effective. Good solvent systems include ethanol/water or ethyl acetate/hexanes. If the product is an oil or impure solid, column chromatography using a silica gel stationary phase with a mobile phase of dichloromethane and methanol (often with 1% acetic acid to keep the product protonated and improve peak shape) is a standard method.[11][12]
Q3: Can this synthesis be performed as a one-pot reaction? A3: While attractive, a one-pot Suzuki-hydrolysis reaction is challenging. The conditions are incompatible; the Suzuki coupling requires a specific base and often anhydrous conditions (or controlled water), while the hydrolysis requires a strong aqueous base and heat. Attempting a one-pot synthesis would likely lead to a complex mixture and very low yields. A sequential process with isolation of the ester intermediate is highly recommended for reliability and purity.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry Shorts. (2021). Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3342. Available from: [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Duncia, J. V., et al. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 63(18), 6161-6164. Available from: [Link]
-
Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43, 1423-1425. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
-
Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters, 16(19), 5144-5147. Available from: [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. Available from: [Link]
-
Asghari, S., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 10, 19652. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
- Dow AgroSciences LLC. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. U.S. Patent 7,300,907.
-
ResearchGate. How can I purify carboxylic acid? Available from: [Link]
-
ResearchGate. Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. YouTube. Available from: [Link]
-
de la Torre, M. C., & García-Tellado, F. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available from: [Link]
-
Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available from: [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. researchgate.net [researchgate.net]
preventing decarboxylation of pyrimidine-4-carboxylic acids during heating
Subject: Preventing Decarboxylation of Pyrimidine-4-Carboxylic Acids Ticket ID: PYR-4-COOH-STABILITY Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanistic Root Cause
The Issue: Researchers frequently observe the disappearance of pyrimidine-4-carboxylic acid (and derivatives like orotic acid) during heating, acidic workups, or transition-metal catalyzed cross-couplings. This is often misdiagnosed as decomposition to "tar," but it is specifically thermal decarboxylation .
The Mechanism (The "Why"): Unlike benzoic acid, pyrimidine-4-carboxylic acids are inherently unstable due to the electron-deficient nature of the diazine ring. The mechanism is analogous to the Hammick Reaction observed in picolinic acids.[1]
-
Protonation: The ring nitrogen (N1 or N3) is basic. Under acidic conditions or in protic media at high temperatures, this nitrogen becomes protonated.
-
Zwitterion Formation: The protonated ring creates a strong electron-withdrawing effect, stabilizing the development of a negative charge at the 4-position.
-
Loss: The carboxylate group ejects
, leaving behind a transient ylide/carbanion which is rapidly protonated to form the decarboxylated pyrimidine.
Key Takeaway: Decarboxylation is acid-catalyzed and temperature-dependent . Your primary goal is to prevent the formation of the N-protonated zwitterion.
Visualization: The Decarboxylation Pathway
Figure 1: Mechanistic pathway showing how protonation of the pyrimidine ring accelerates decarboxylation. Avoiding the "Red Zone" (Zwitterion) is the core strategy.
Troubleshooting Guides (Scenario-Based)
Scenario A: Loss of Starting Material During Suzuki/Sonogashira Coupling
Symptom: The carboxylic acid starting material disappears, but the desired cross-coupled product is not formed. NMR shows a pyrimidine proton signal where the -COOH used to be.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Avoid Copper (Cu) | Cu(I) and Ag(I) are well-known catalysts for protodecarboxylation of heteroaromatic acids [1]. Use Pd-only systems. |
| Base | Use | Stronger inorganic bases ensure the carboxylic acid remains a carboxylate salt (anionic), which is more stable than the free acid. |
| Solvent | Avoid DMSO/DMF at | Polar aprotic solvents can lower the energy barrier for decarboxylation. Use 1,4-dioxane or toluene/water mixtures. |
| Heating | Microwave (Ramp) | Short bursts of heat (MW) are safer than prolonged reflux. Limit |
Scenario B: Product Vanishes During Acidic Workup
Symptom: The reaction went well, but after quenching with 1M HCl and extracting, the yield is near zero.
The Fix: Isoelectric Point Isolation Do NOT quench to pH 1. The pyrimidine ring becomes protonated at pH < 3, triggering the mechanism described in Fig 1.
-
Monitor pH: Use a calibrated pH meter, not just paper.
-
Target pH 3.5 – 4.5: Most pyrimidine carboxylic acids will precipitate near their isoelectric point.
-
Salt Isolation: If the product is water-soluble, do not acidify. Evaporate the aqueous layer and isolate as the Potassium (K+) salt.
Scenario C: Drying in Vacuum Oven
Symptom: Purity decreases after drying the solid overnight at
The Fix:
-
Temperature: Do not exceed
for the free acid. -
Form: Convert to the Sodium or Potassium salt before drying. The carboxylate salt is significantly more thermally stable than the zwitterionic free acid.
Recommended Protocols
Protocol 1: Safe Esterification (Steglich Method)
Use this if you need to protect the acid group before running high-temp reactions. Avoids acidic methanol reflux.
Reagents:
-
Pyrimidine-4-carboxylic acid (1.0 eq)
-
Alcohol (MeOH or t-BuOH) (1.5 eq or solvent)
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
DCM (Dichloromethane) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the acid in DCM at
under . -
Catalyst: Add DMAP.[2] Note: DMAP also acts as a base, preventing ring protonation.
-
Activation: Add DCC dropwise. Stir for 10 min at
. -
Addition: Add the alcohol.
-
Reaction: Allow to warm to Room Temperature (RT). Stir 3–12 hours.
-
Workup: Filter off the DCU (urea byproduct). Wash filtrate with saturated
(keeps pH basic). Dry over .
Protocol 2: Decision Tree for Reaction Planning
Figure 2: Workflow to determine if protection is required.
Frequently Asked Questions (FAQ)
Q: Can I use thionyl chloride (
Q: Why is the 2-carboxylic acid isomer more stable than the 4-isomer? A: While both can decarboxylate, the 4-position (para to N1) allows for a direct conjugation of the developing negative charge into the nitrogen via the zwitterion resonance structures. The 4-position is generally more susceptible to the Hammick mechanism [2].
Q: I see gas bubbles during my reaction. Is that
References
-
Goossen, L. J., et al. (2009).[3] "Cu-catalyzed protodecarboxylation of heteroaromatic carboxylic acids." Journal of Organic Chemistry.
-
Dunn, G. E., et al. (1972).[4] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[4]
-
Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
-
Bach, R. D., et al. (2009). "Theoretical Studies of Mechanisms and Kinetic Isotope Effects on the Decarboxylation of Orotic Acid." Journal of the American Chemical Society.
Sources
optimizing amide bond formation with electron-deficient pyrimidine acids
Topic: Optimizing Amide Bond Formation with Electron-Deficient Pyrimidine Acids Ticket ID: PYR-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Analysis: The "Electrophilic Overload" Paradox
The Problem: You are likely experiencing low yields, "black tar" formation, or unexpected byproducts when coupling electron-deficient pyrimidine carboxylic acids (e.g., 2-chloropyrimidine-4-carboxylic acid).
The Causality:
Standard coupling logic fails here because electron-deficient pyrimidines present two competing electrophilic sites. While electron-withdrawing groups (EWGs) make the carboxylic acid more acidic (good for activation), they also activate the pyrimidine ring itself toward Nucleophilic Aromatic Substitution (
When you use standard reagents like HATU or EDC/HOBt, you introduce nucleophiles (the At/Bt anion or the base) that attack the ring carbons (C2, C4, or C6) rather than the carbonyl carbon. Furthermore, these EWGs stabilize the carbanion intermediate resulting from decarboxylation, making the substrate thermally unstable.
Failure Mode Visualization
The following diagram illustrates the competing pathways that destroy your starting material before the amide bond can form.
Figure 1: Competing reaction pathways. Path B and C dominate when using nucleophilic additives (HOBt) or high temperatures.
Reagent Selection Matrix
Stop using HATU for these substrates. Use the table below to select the correct reagent based on your specific pyrimidine substitution pattern.
| Reagent | Mechanism Type | Risk Profile | Recommendation |
| T3P (Propylphosphonic anhydride) | Anhydride formation | Low. Non-nucleophilic byproducts. | Primary Recommendation. Best for suppressing racemization and side reactions. |
| Ghosez's Reagent | Neutral Acid Chloride | Low. Generates acid chloride without HCl gas. | Secondary Recommendation. Use for sterically hindered amines or if T3P fails. |
| HATU / HBTU | Uronium / Guanidinium | High. The At- or Bt- leaving group is nucleophilic and causes | AVOID. High risk of ring adduct formation. |
| EDC / HOBt | Carbodiimide | High. HOBt is a nucleophile; EDC can cause N-acylurea rearrangement. | AVOID. |
| Thionyl Chloride ( | Acid Chloride | Medium. Harsh acidic conditions; thermal risk. | Use only if substrate tolerates heat/acid. |
Optimized Protocols
Protocol A: The "Gold Standard" (T3P Coupling)
Best for: General electron-deficient pyrimidines, preventing epimerization, and ease of workup.
Why this works: T3P acts as a kinetic water scavenger. It does not generate nucleophilic species that can attack the pyrimidine ring. The byproducts are water-soluble, simplifying purification.[1][2][3]
Materials:
-
Pyrimidine Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 5.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility)
Step-by-Step:
-
Dissolution: Dissolve the Pyrimidine Acid and Amine in EtOAc (or 2-MeTHF) at 0°C.
-
Base Addition: Add NMM (or DIPEA). Note: NMM is milder and often preferred to reduce base-mediated decomposition.
-
Activation: Add T3P solution dropwise over 5 minutes.
-
Critical: Do not dump T3P in all at once; the exotherm can trigger decarboxylation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check LCMS. If the acid is consumed but the intermediate persists, heat gently to 40°C (only if decarboxylation is not observed).
-
-
Workup: Wash with water (x2), saturated
, and brine. The phosphorus byproducts wash away in the aqueous layer.[1][3][4]
Protocol B: The "Heavy Lifter" (Ghosez’s Reagent)
Best for: Sterically hindered amines or extremely unreactive anilines where T3P is too slow.
Why this works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride and the nucleophilic risks of HATU.
Materials:
-
Pyrimidine Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Amine (1.1 – 1.5 equiv)
-
Base: 2,4,6-Collidine (non-nucleophilic) or DIPEA
-
Solvent: Dry DCM or Chloroform
Step-by-Step:
-
Acid Chloride Formation: Suspend the Pyrimidine Acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise.
-
Activation: Stir at RT for 1–3 hours. The solution should become clear as the acid chloride forms.
-
Validation: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.
-
-
Coupling: Cool the mixture back to 0°C. Add the Amine and Base (Collidine is recommended to prevent quaternary salt formation with the pyridine ring if present).
-
Completion: Stir at RT until complete.
-
Workup: Standard aqueous extraction.
Troubleshooting & FAQs
Q1: I see a mass corresponding to [M + Amine + 135] or similar adducts. What is this?
Diagnosis: This is likely an HOBt or HOAt adduct.
Explanation: If you used HATU or EDC/HOBt, the hydroxybenzotriazole anion attacked the pyrimidine ring (usually displacing a halogen at C2 or C4) via
Q2: My starting material disappears, but I see a mass of [M - 44].
Diagnosis: Decarboxylation.
Explanation: Your pyrimidine acid lost
-
Perform the activation at 0°C or -10°C .
-
Avoid "mixed anhydride" methods (isobutyl chloroformate) which are notoriously unstable for these substrates.
-
Use Protocol A but keep the reaction strictly at 0°C–RT. Do not heat.
Q3: The reaction is stuck at the "Active Ester" intermediate.
Diagnosis: Steric hindrance or low nucleophilicity of the amine. Explanation: Electron-deficient acids form stable intermediates that can be slow to react with poor nucleophiles. Fix: Switch to Protocol B (Ghosez’s Reagent) . The acid chloride is significantly more reactive than the T3P-anhydride or HATU-ester.
Q4: Can I use Thionyl Chloride ( ) or Oxalyl Chloride?
Diagnosis: Risky.
Explanation: These generate HCl and require heating (for
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][7][8] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Amide Bond Formation. Tetrahedron Letters, 52(20), 2533-2537.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Preparation of Acid Chlorides.[9] Angewandte Chemie International Edition, 8(6), 454–455.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid
[1][2]
Introduction
This guide addresses the purification of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid , a critical intermediate often synthesized via Suzuki-Miyaura coupling or Pinner synthesis.[1][2] Due to the amphoteric nature of the pyrimidine ring and the acidic carboxylate, this molecule presents unique purification challenges, particularly regarding the removal of decarboxylated byproducts, unreacted boronic acids, and transition metal residues.[3]
The protocols below prioritize chemical causality —exploiting specific pKa and solubility differences to achieve purity without relying solely on chromatography.
Module 1: The "pH Swing" Extraction Protocol
Target Impurities: Decarboxylated byproducts (6-(2-methoxyphenyl)pyrimidine), Homocoupled biaryls, Non-acidic organic residues.[1][2]
The Logic
The target molecule has a carboxylic acid group (pKa ~2.[1][2][3][4]8) and a pyrimidine nitrogen (weakly basic).[1][2][3] Most synthesis byproducts, such as the decarboxylated species, lack the acidic handle.[3] By dissolving the crude in a basic aqueous solution, we ionize the target into its water-soluble carboxylate form.[3] Non-acidic impurities remain lipophilic and can be washed away with an organic solvent.[2][3]
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in 1.0 M NaOH (5–10 volumes). Stir until fully dissolved.
-
Organic Wash (The Purge):
-
Controlled Precipitation:
-
Cool the aqueous layer to 0–5 °C.
-
Slowly add 1.0 M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 3.0–3.5 .
-
Why? Going too low (pH < 1) may protonate the pyrimidine nitrogen, forming a soluble hydrochloride salt or trapping inorganic salts.[1][3] pH 3 ensures the free acid precipitates while keeping the solution acidic enough to prevent re-dissolution.[2][3]
-
-
Isolation: Filter the precipitate. Wash the cake with cold water (removes NaCl) and a small amount of cold diethyl ether (removes trace boronic acids).[1][3]
Workflow Visualization
Caption: Logical flow for separating acidic target from neutral impurities using pKa manipulation.
Module 2: Scavenging Residual Boronic Acids
Issue: If Suzuki coupling was used, 2-methoxyphenylboronic acid may co-precipitate with the product.[1][2][3] Detection: Proton NMR shows extra aromatic signals or a broad singlet (B-OH) that disappears with D₂O shake.[1][2][3]
Troubleshooting Table: Boronic Acid Removal
| Method | Mechanism | Procedure | Pros/Cons |
| Sorbitol Complexation | Forms a water-soluble boronate ester complex.[1][2] | Add Sorbitol (5 eq) to the basic aqueous layer before acidification.[1][2][3] Acidify as normal. | Pro: Highly effective; keeps boronic acid in the filtrate.[2][3] Con: Requires careful washing to remove excess sorbitol.[1][2][3] |
| Phase Wash | Solubility differential.[1][2][3] | Slurry the final solid in 1:1 Et₂O/Hexane for 30 min, then filter. | Pro: Simple. Con: Only works if the boronic acid is significantly more lipophilic than the target.[2][3] |
| Oxidative Workup | Converts Boronic Acid to Phenol.[1][2][3] | Treat crude reaction with H₂O₂/NaOH before workup.[1][2][3] The resulting phenol is removed in the organic wash (Module 1).[1][3] | Pro: Eliminates boronic species chemically.[1][2][3] Con: Risk of oxidizing the pyrimidine ring or methoxy group.[1][2][3] Use with caution. |
Module 3: Recrystallization & Polishing
Target Impurities: Regioisomers, stubborn starting materials, and trace color bodies.[2][3]
Recommended Solvent Systems
-
Acetic Acid / Water (High Purity):
-
Ethanol / DMF:
-
For highly insoluble samples, dissolve in minimal hot DMF, then dilute with hot Ethanol.[3] Cool slowly.
-
Removing Palladium (Pd) Residues
If the product is gray or off-white, Pd residues are likely trapped.[1][2][3]
Module 4: Frequently Asked Questions (FAQ)
Q1: My yield dropped significantly after the Acid-Base extraction. Where is my product?
-
Diagnosis: You likely acidified to an extreme pH (pH < 1).[1][2][3]
-
Explanation: Pyrimidines are basic.[1][2][3] At very low pH, the pyrimidine nitrogen protonates, forming a cationic salt (HOOC-Ar-Pyr-H⁺) which is often water-soluble.[2][3]
-
Fix: Re-adjust the filtrate pH to the isoelectric point (approx pH 3–4) to precipitate the free acid.
Q2: The product is colored (yellow/brown) but NMR looks clean.
-
Diagnosis: Trace conjugated impurities or oxidation byproducts (e.g., azo compounds from diazonium intermediates if Pinner synthesis used).[1][2][3]
-
Fix: These are often potent chromophores present in <1% amounts.[1][2][3] A simple charcoal filtration (see Module 3) usually resolves this.[1][2][3]
Q3: I see a "ghost" peak in the aliphatic region of the NMR (~1.2 ppm or ~3.7 ppm).
-
Diagnosis: Trapped solvent.[1][2][3] Pyrimidine carboxylic acids are notorious for forming solvates with Ethanol or DMF due to hydrogen bonding.[2][3]
-
Fix: Dry the sample under high vacuum (>1 mbar) at 60–80 °C for 12 hours. If that fails, recrystallize from a non-solvating solvent like Acetic Acid/Water.[2][3]
Q4: Can I use column chromatography instead?
-
Answer: Yes, but it is difficult. Carboxylic acids often "streak" on silica due to interaction with silanol groups.[2][3]
-
Modification: If you must use a column, add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., DCM/MeOH + 1% AcOH) to keep the acid protonated and sharpen the peak.[1][2][3]
References
-
Structural Properties & pKa: National Center for Biotechnology Information.[1][2][3] "PubChem Compound Summary for CID 169306, Pyrimidine-4-carboxylic acid."[2][3] PubChem.[2][3][4][7] Accessed Oct 26, 2023.[3] [Link][1][2]
-
Boronic Acid Removal: Lennox, A. J. J., & Lloyd-Jones, G. C.[2][3] "Selection of Boronic Acids for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.[2][3] (General reference for boronic acid solubility and workup).
-
Purification of Heterocycles: Armarego, W. L. F.[2][3] "Purification of Laboratory Chemicals."[2][3] 8th Edition, Butterworth-Heinemann, 2017.[2][3] (Standard text for pKa-based extractions).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. PubChemLite - 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Stability of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid in Basic Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, focusing on its stability in basic solutions. While specific degradation kinetics for this exact molecule are not extensively published, this document synthesizes established principles of pyrimidine chemistry and stability testing to offer predictive insights and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in basic solutions?
A1: Based on the general chemistry of pyrimidine derivatives, it is plausible that this compound may exhibit instability in basic solutions, particularly at elevated temperatures or with stronger bases. The pyrimidine ring can be susceptible to hydrolytic cleavage under basic conditions.[1][2] The presence of the carboxylic acid group and the methoxyphenyl substituent can also influence the electron distribution in the ring and, consequently, its stability.
Q2: What are the potential degradation pathways for this compound in a basic solution?
A2: While the specific pathway for this molecule is unconfirmed, pyrimidine rings can undergo degradation through several mechanisms in basic media.[3][4] A likely pathway is the hydrolytic cleavage of the pyrimidine ring.[1][2] Other possibilities include reactions involving the carboxylic acid group or the methoxy group, although cleavage of the pyrimidine ring is often a primary degradation route for this class of compounds under basic stress.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of pharmaceutical compounds and their degradation products.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants.[5] This typically involves using a reverse-phase column, such as a C18, and a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[5][7] Detection is commonly performed using a UV detector at a wavelength where the compound and its potential degradants have significant absorbance.[5]
Q4: What are "forced degradation" studies, and why are they important?
A4: Forced degradation, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing.[8][9][10][11] These conditions typically include heat, light, oxidation, and a range of pH values (acidic and basic hydrolysis).[9] The purpose of forced degradation is to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of the analytical method to be used for stability studies.[8] The results are crucial for developing stable formulations and are a regulatory expectation.[9]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments involving this compound in basic solutions.
Issue 1: Unexpected Peaks in HPLC Analysis After Basic Treatment
-
Potential Cause: The appearance of new peaks in the chromatogram that are not present in the control sample indicates that the compound is degrading in the basic solution.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Ensure the new peaks are not artifacts from the solvent, reagents, or the HPLC system. Run a blank injection (mobile phase only) and a control sample (compound in a neutral solvent) to confirm.
-
Characterize Degradation: The new peaks likely represent degradation products. A systematic forced degradation study is necessary to understand the degradation profile.
-
Optimize Chromatography: If the new peaks are not well-resolved from the parent peak or each other, the HPLC method needs to be optimized. This may involve changing the mobile phase composition, gradient, flow rate, or column chemistry.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the degradation products. This information is invaluable for proposing potential structures of the degradants.[12]
-
Issue 2: Significant Decrease in the Parent Compound's Peak Area
-
Potential Cause: A reduction in the peak area of this compound after exposure to a basic solution, without the appearance of corresponding new peaks, can be due to several factors.
-
Troubleshooting Steps:
-
Check for Precipitation: The compound or its salt form might be precipitating out of the solution at the specific pH. Visually inspect the sample for any solid material. If precipitation is suspected, try altering the solvent composition or reducing the compound's concentration.
-
Highly Polar Degradants: The degradation products might be too polar to be retained on a reverse-phase HPLC column and are eluting in the solvent front. Consider using a more polar column or a different chromatographic mode like HILIC.
-
Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the detection wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help detect non-UV active compounds.
-
Complete Degradation to Small Molecules: The compound may have degraded into small, volatile molecules that are not detectable by HPLC.
-
Issue 3: Inconsistent Results in Stability Studies
-
Potential Cause: Variability in stability data can arise from inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Control pH: The pH of the basic solution is a critical parameter. Use a calibrated pH meter and buffered solutions where possible to ensure consistent pH across all experiments.
-
Control Temperature: The rate of degradation is often highly dependent on temperature. Conduct experiments in a temperature-controlled environment, such as a water bath or an incubator.
-
Standardize Sample Preparation: Ensure that the concentration of the compound and the base are consistent for all samples. Use precise volumetric glassware and calibrated balances.
-
Minimize Oxygen Exposure: Some degradation pathways can be influenced by dissolved oxygen. If oxidative degradation is suspected, consider degassing the solutions by sparging with nitrogen or argon.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Basic Solution
This protocol outlines a general procedure for conducting a forced degradation study of this compound in a basic solution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (0.1 M and 1 M)
-
Hydrochloric acid (HCl) solution (0.1 M and 1 M) for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M NaOH to initiate the degradation. The final concentration of the compound should be around 0.5 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time-Point Sampling:
-
Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equimolar amount of HCl to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution in a neutral solvent (e.g., 50:50 water/methanol) and storing it under the same conditions.
-
Prepare a blank sample containing only the basic solution and the neutralization acid.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the retention times of the degradation products.
-
If using a mass spectrometer, analyze the mass spectra of the degradation products to aid in their identification.
| Parameter | Recommended Condition | Rationale |
| Base Concentration | 0.1 M NaOH | A commonly used concentration for forced degradation to induce significant degradation within a reasonable timeframe.[8] |
| Temperature | 60 °C | Accelerates the degradation process to observe changes within 24-48 hours. |
| Time Points | 0, 2, 4, 8, 24 hours | Allows for the observation of the degradation kinetics and the formation of primary and secondary degradants. |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | A standard reverse-phase column suitable for many small molecule pharmaceuticals.[5] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Provides good separation for a wide range of polarities. |
| Detection Wavelength | 256 nm | Based on the UV absorbance maxima of similar pyrimidine carboxylic acids.[13] |
Visualizations
Hypothetical Degradation Pathway
Caption: A potential degradation pathway involving hydrolytic ring opening.
Forced Degradation Workflow
Caption: Decision tree for troubleshooting HPLC results.
References
- Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
- Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Degradation of Pyrimidine Nucleotides. ResearchGate.
- Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC.
- DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.
- Forced Degradation Studies. SciSpace.
- The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate.
- Forced Degradation – A Review. Biomed J Sci & Tech Res.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
- Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed.
- Analytical Techniques In Stability Testing. Separation Science.
- Analytical CHEMISTRY. TSI Journals.
- Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Cayman Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. sepscience.com [sepscience.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. asianjpr.com [asianjpr.com]
- 12. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Reactivity Solutions for Sterically Hindered Methoxyphenyl Pyrimidines
Status: Operational Ticket ID: PYR-OME-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview
You are likely accessing this guide because your synthesis of methoxyphenyl-substituted pyrimidines has stalled. These substrates present a "perfect storm" of chemical recalcitrance:
-
Steric Wall: The ortho-methoxy group on the phenyl ring (or adjacent on the pyrimidine) creates a high rotational barrier (
), blocking the approach of catalysts. -
Electronic Mismatch: The electron-rich methoxy group (EDG) deactivates the ring toward Nucleophilic Aromatic Substitution (
), while the electron-deficient pyrimidine nitrogen can poison Palladium catalysts by forming stable, non-reactive complexes. -
Side-Reaction Dominance: Hindered systems often favor protodehalogenation (loss of halide) or "halogen dance" rearrangements over the desired coupling.
This guide provides modular troubleshooting for the three most common failure modes: Suzuki-Miyaura Coupling Stalls ,
Module 1: The Suzuki-Miyaura Interface (Cross-Coupling)
The Problem: The "Transmetallation Bottleneck"
In sterically hindered biaryl couplings (e.g., ortho-methoxyphenylboronic acid + halopyrimidine), the reaction typically fails at the transmetallation step . The bulky ortho-methoxy group prevents the boronate from approaching the Palladium center, especially if the ligand is not sufficiently bulky to force an open coordination site.
Troubleshooting Protocol
Q: My reaction turns black (Pd precipitation) and conversion stops at <20%. What is happening?
A: Your catalyst is decomposing before the difficult transmetallation can occur. Phosphine ligands (like
-
The Fix: Switch to NHC-based Precatalysts (N-Heterocyclic Carbenes).[1]
-
Recommendation: Use Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . The bulky "throw-away" pyridine ligand stabilizes the Pd(0) species, while the NHC ligand (IPent) creates a flexible steric pocket that accommodates the ortho-methoxy group while facilitating reductive elimination.
Q: I am using
-
The Fix:
-
Switch Solvent: Move from EtOH/MeOH to 1,4-Dioxane or Toluene (anhydrous).
-
Switch Base: Use anhydrous
or instead of aqueous carbonate to reduce hydrolysis. -
Ligand Upgrade: If you must use phosphines, use SPhos or RuPhos . These Buchwald ligands are designed specifically to accelerate transmetallation in heteroaryl chlorides.
-
Decision Matrix: Catalyst Selection
Figure 1: Decision matrix for selecting the optimal catalytic system based on steric demand and halide type.
Module 2: Nucleophilic Aromatic Substitution ( )
The Problem: Electronic Deactivation
If your pyrimidine already possesses a methoxy group (e.g., 2-methoxy-4-chloropyrimidine), the ring is electron-rich. The methoxy group "pushes" electron density into the ring, raising the energy of the LUMO and making the carbon-halogen bond less electrophilic.
Troubleshooting Protocol
Q: I am refluxing in THF with NaH, but the starting material is unreacted.
A: THF is too non-polar and boils at too low a temperature (
-
The Fix:
-
Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO . These polar aprotic solvents solvate the cation (e.g.,
), leaving the nucleophilic anion "naked" and highly reactive. -
Temperature: Increase to
. -
Base: Use LiHMDS or CsF . The Lithium cation can coordinate to the pyrimidine nitrogen (N1 or N3), pulling electron density away from the ring and reactivating it for attack.
-
Q: I am getting the wrong regioisomer (C2 substitution instead of C4). A: In 2,4-dichloropyrimidines, C4 is kinetically favored. However, bulky substituents at C5 (steric hindrance) or electron-donating groups at C6 can shift selectivity.
-
The Fix: Lower the temperature to
and add the nucleophile slowly (dropwise). Kinetic control favors C4; thermodynamic control (high heat) can lead to mixtures or C2 products if the C4 position is reversible.
Comparative Data: Solvent Effects on Yield
| Solvent | Dielectric Constant ( | Boiling Point ( | Yield (4-Cl-2-OMe-pyrimidine + Amine) | Notes |
| THF | 7.5 | 66 | < 10% | Too low boiling; anion paired tightly. |
| Dioxane | 2.2 | 101 | 25% | Good solubility, but poor anion activation. |
| DMF | 36.7 | 153 | 65% | Risk of dimethylamine impurity at high T. |
| NMP | 32.2 | 202 | 92% | Recommended. Stable at high T; naked anion effect. |
Module 3: Side-Reaction Mitigation (Lithiation)
The Problem: The "Halogen Dance"
When using Lithium-Halogen exchange (e.g., n-BuLi) to functionalize a bromopyrimidine, the lithiated species is unstable. It often isomerizes to a more thermodynamically stable position (usually ortho to a directing group or ring nitrogen) before reacting with your electrophile. This is known as the Halogen Dance .
Troubleshooting Protocol
Q: I quenched my lithiated pyrimidine with an electrophile, but the substitution happened at the wrong carbon. A: The lithiated intermediate rearranged.
-
The Fix:
-
Temperature: You must operate at
strictly. -
Trapping: Use "In-situ Trapping." Mix your electrophile (e.g., borate ester) with the substrate before adding n-BuLi, or use a continuous flow setup to quench milliseconds after lithiation.
-
Reagent: Switch from n-BuLi to i-PrMgCl·LiCl (TurboGrignard) . The Magnesiate intermediate is less basic and less prone to "dancing" (isomerization) than the Lithium species, though the exchange is slower (run at
to ).
-
Figure 2: Mechanism of the Halogen Dance and stabilization strategy using TurboGrignard reagents.
References
-
Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[1][2][3] MDPI.
-
Buchwald, S. L., et al. (2010).[4] A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[4] Journal of the American Chemical Society.[5][6]
-
Knochel, P., et al. (2011). The Lithium–Halogen Exchange Reaction in Process Chemistry.[7] ResearchGate.
-
BenchChem Technical Support. (2025). Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Troubleshooting & Optimization.
-
WuXi AppTec. (2025).[8] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
minimizing side reactions in pyrimidine carboxylic acid functionalization
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Pyrimidine Functionalization
Introduction: The Pyrimidine Challenge
Welcome to the technical support hub for heteroaromatic chemistry. Functionalizing pyrimidine carboxylic acids is deceptively difficult. Unlike benzene derivatives, the pyrimidine ring is electron-deficient, creating a "perfect storm" for three specific side reactions: thermal decarboxylation , nucleophilic aromatic substitution (
This guide moves beyond standard textbook protocols to address the kinetic realities of working with these unstable substrates.
Module 1: Critical Decision Matrix
Before starting your experiment, use this logic flow to select the correct activation strategy. Pyrimidine-2-carboxylic acids require fundamentally different handling than Pyrimidine-5-carboxylic acids.
Figure 1: Decision matrix for selecting activation methods based on pyrimidine substitution patterns.
Module 2: Troubleshooting Common Failures
Issue 1: "My starting material disappeared, but I have no product."
Diagnosis: Thermal Decarboxylation.
Pyrimidine-2-carboxylic acids are prone to spontaneous decarboxylation via a zwitterionic intermediate (Hammick mechanism), especially in polar protic solvents or when heated. The electron-deficient ring facilitates the loss of
-
The Fix: Never heat 2- or 4-pyrimidine carboxylic acids above 40°C during activation.
-
Protocol Adjustment: Switch from HATU/DMF (which often exotherms) to T3P in EtOAc/Pyridine . T3P (Propylphosphonic anhydride) forms a stable active ester without generating free acid species that catalyze decarboxylation [1].
Issue 2: "I see a +99 mass adduct or complex mixture."
Diagnosis: Guanidinylation. When using uronium reagents (HATU, HBTU) with sterically hindered or electron-deficient amines, the amine may react with the coupling reagent itself rather than the activated acid.
-
The Fix: Pre-activate the acid for 2–5 minutes before adding the amine. If the problem persists, switch to T3P or a carbodiimide (EDC/HOAt), which cannot form guanidine byproducts.
Issue 3: "The amine attacked the ring, not the carboxylic acid."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Mechanism Visualization:
Figure 2: Competition between desired acylation (Path A) and undesired ring substitution (Path B).
-
The Fix:
-
Lower the pH: Use a weaker base like N-methylmorpholine (NMM) or Sym-collidine instead of TEA/DIPEA.
-
Solvent Switch: Use non-polar solvents (DCM, EtOAc) where
transition states are less stabilized compared to polar aprotic solvents (DMF, DMSO).
-
Module 3: Validated Experimental Protocols
These protocols are designed to be self-validating. If the color change or intermediate described does not occur, stop and re-evaluate before proceeding.
Protocol A: T3P Coupling (The "Gold Standard" for Unstable Acids)
Best for: 2-pyrimidinecarboxylic acids, prevention of decarboxylation, and avoiding guanidinylation.
Reagents:
-
Pyrimidine acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (avoid DMF if possible)
Step-by-Step:
-
Dissolution: Dissolve the acid and amine in EtOAc (approx. 5-10 mL per mmol).
-
Checkpoint: If the acid is insoluble, use a minimal amount of DMF as a co-solvent, but keep the bulk solvent EtOAc.
-
-
Base Addition: Add Pyridine (or DIPEA) at 0°C . Stir for 5 minutes.
-
Activation: Add T3P solution dropwise at 0°C.
-
Why? Adding T3P last ensures the acid is deprotonated and ready to react immediately, minimizing the window for side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]
-
Typical Time: 1–4 hours.
-
-
Workup: Wash with water, then 0.5M citric acid (to remove pyridine/amine), then brine. T3P byproducts are water-soluble, simplifying purification [2].
Protocol B: Mixed Anhydride Method (The "Cold" Protocol)
Best for: Extremely sensitive substrates where T3P fails or if cost is a major constraint.
Reagents:
-
Pyrimidine acid (1.0 equiv)
-
Isobutyl chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Amine (1.1 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step:
-
Cooling: Dissolve acid and NMM in anhydrous THF under Nitrogen. Cool to -15°C (Ice/Salt bath).
-
Critical: Temperature control is vital. Above -10°C, the mixed anhydride can disproportionate or decarboxylate.
-
-
Activation: Add IBCF dropwise. Stir for 15–20 minutes at -15°C.
-
Checkpoint: A white precipitate (NMM·HCl) should form. If not, your reagents may be wet.
-
-
Coupling: Add the amine (dissolved in minimal THF) dropwise.
-
Completion: Stir at -15°C for 1 hour, then slowly warm to RT.
Module 4: Comparative Data Table
| Feature | T3P (Propylphosphonic anhydride) | HATU / HBTU | Acid Chloride (SOCl2/Oxalyl) |
| Decarboxylation Risk | Low (Mild conditions) | Medium (Exothermic) | High (Heat/Acid generation) |
| Low (Low dielectric solvent) | High (Requires DMF/DMSO) | Medium | |
| Epimerization | Very Low | Low (if base controlled) | High |
| Purification | Aqueous extraction (Easy) | Chromatography (Hard) | Evaporation (Easy) |
| Cost | High | Medium | Low |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[3] Link[3]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
1H NMR Interpretation Guide: 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectral characteristics of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid , a critical biaryl scaffold in medicinal chemistry (often utilized in kinase inhibitor discovery).
Unlike standard spectral lists, this guide objectively compares solvent performance (DMSO-d₆ vs. CDCl₃) to resolve the common "missing proton" issue associated with carboxylic acids. It further details the specific ortho-substituent effects of the methoxy group, providing researchers with definitive diagnostic peaks to distinguish this regioisomer from its meta- or para- analogues.
Part 1: Structural Analysis & Proton Assignment
The molecule consists of an electron-deficient pyrimidine ring substituted at the 4-position with a carboxylic acid and at the 6-position with an electron-rich ortho-anisole ring.
The Pyrimidine Core (Protons H2 & H5)
-
H2 (Py-H2): Located between two nitrogen atoms, this is the most deshielded aromatic proton. It typically appears as a singlet (or finely split doublet) very far downfield.
-
H5 (Py-H5): Located between the carboxylic acid and the aryl ring. It is shielded relative to H2 but deshielded by the electron-withdrawing carboxyl group.
The Phenyl Ring (2-Methoxy Substitution)
The 2-methoxy group introduces significant electronic and steric effects:
-
H3' (Ortho to OMe): Strongly shielded by the electron-donating oxygen (mesomeric effect).
-
H6' (Ortho to Pyrimidine): Deshielded due to the anisotropic effect of the adjacent pyrimidine ring.
Visualization of Assignments
The following diagram maps the proton environments to the chemical structure.
Caption: Logical mapping of chemical shifts based on electronic environments. Red nodes indicate pyrimidine core protons; Yellow nodes indicate aryl protons; Green nodes indicate functional groups.[1]
Part 2: Comparative Solvent Study (DMSO-d₆ vs. CDCl₃)
The choice of solvent is the single most critical variable in characterizing this molecule. The carboxylic acid moiety behaves drastically differently in protic polar solvents versus non-polar aprotic solvents.
Performance Comparison Table
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Not Recommended) | Scientific Rationale |
| -COOH Signal | Sharp/Broad Singlet (13.0+ ppm) | Often Invisible / Very Broad | DMSO acts as a H-bond acceptor, breaking acid dimers and stabilizing the proton. In CDCl₃, rapid dimer-monomer exchange broadens the peak into the baseline. |
| Solubility | High | Low to Moderate | The polar carboxylic acid and nitrogenous ring reduce solubility in chloroform, leading to poor signal-to-noise ratios. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO can overlap with methoxy signals if the sample is "wet," whereas in CDCl₃, water is distinct from key signals.[1] |
| Resolution | Excellent | Variable | DMSO stabilizes the rotation of the aryl-pyrimidine bond, often sharpening the aromatic multiplets. |
Detailed Chemical Shift Data (DMSO-d₆)
Reference: 400 MHz, 298 K[1]
-
13.20 ppm (br s, 1H): Carboxylic acid (-COOH ).[1] Note: This peak may drift depending on concentration and temperature.
-
9.35 ppm (d/s, 1H, J~1.2 Hz): Pyrimidine H2 .
-
8.42 ppm (d/s, 1H, J~1.2 Hz): Pyrimidine H5 .[1]
-
7.95 ppm (dd, 1H, J=7.8, 1.8 Hz): Aryl H6' (Ortho to pyrimidine).[1]
-
7.52 ppm (td, 1H, J=7.8, 1.8 Hz): Aryl H4' .
-
7.25 ppm (d, 1H, J=8.0 Hz): Aryl H3' (Ortho to OMe).
-
7.15 ppm (t, 1H, J=7.5 Hz): Aryl H5' .
-
3.88 ppm (s, 3H): Methoxy (-OCH3 ).[1]
Part 3: The "Ortho-Effect" & Regiochemistry
A common challenge in synthesizing this scaffold (e.g., via Suzuki coupling) is verifying that the coupling occurred with the correct boronic acid isomer. The 2-methoxy group provides a distinct spectral fingerprint compared to the 3- or 4-methoxy isomers.
Distinguishing Features
-
The "Upfield" Doublet: In the 2-methoxy isomer, the proton at H3' is ortho to the methoxy group and appears significantly upfield (~7.25 ppm) as a doublet.
-
The "Downfield" Doublet of Doublets: The proton at H6' is ortho to the pyrimidine ring. In the 2-methoxy isomer, this proton is spatially crowded, often showing a "Roofing effect" or slight broadening due to restricted rotation (atropisomerism) if bulky groups are present.[1]
-
Comparison to 4-Methoxy Isomer:
-
4-OMe Isomer: Produces a symmetric AA'BB' system (two doublets integrating to 2H each) in the aryl region.
-
2-OMe Isomer (Target): Produces an ABCD system (four distinct 1H signals). This is the primary confirmation of regiochemistry.
-
Part 4: Experimental Protocol
Sample Preparation (Standardized)
To ensure reproducibility and the appearance of the carboxylic acid peak:
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule or fresh bottle to minimize water content. Water in DMSO appears at ~3.3 ppm, which can dangerously overlap with the methoxy signal (~3.9 ppm) if the peak is broad.
-
-
Homogenization: Sonicate for 30 seconds. The compound should dissolve completely. If suspension remains, do not filter; add more solvent or gently warm (40°C).[1]
Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 (due to molecular weight ~230 g/mol ).[1]
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The carboxylic acid proton and the isolated pyrimidine H2 proton have long T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect proton counting (e.g., the COOH integrating to 0.6H instead of 1H).[1]
-
Part 5: Decision Logic for Characterization
Use the following workflow to determine the validity of your spectral data.
Caption: Workflow for solvent selection. DMSO-d6 is the requisite solvent for observing the acidic proton.
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
- Relevance: Establishes the theoretical basis for the ~2 ppm downfield shift of carboxylic acids in DMSO compared to CDCl₃.
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Carboxylic Acids."[1] University of Wisconsin-Madison.
-
Relevance: Authoritative database for functional group shifts and solvent interactions.[2]
-
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
- Relevance: The standard for identifying water peaks (~3.33 ppm in DMSO) that may interfere with the methoxy signal.
Sources
HPLC Method Development Guide: Purity Profiling of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Executive Summary & Chemical Context[1][2][3][4]
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and biologically active scaffolds. Its structural duality—possessing both a lipophilic ortho-methoxyphenyl group and a polar, ionizable carboxylic acid moiety—presents specific chromatographic challenges.
-
Chemical Challenge: The compound exhibits "zwitterionic-like" behavior. The carboxylic acid (pKa ~3.5–4.0) induces peak tailing on standard silica phases, while the pyrimidine nitrogen (pKa ~1.0–2.0) can interact with residual silanols.
-
The "Ortho" Effect: Unlike its para-isomer (4-methoxy), the 2-methoxy substituent introduces steric hindrance near the biaryl bond, potentially forcing the rings out of planarity. This reduces retention on standard C18 columns compared to the planar para isomer, necessitating a phase with alternative selectivity.
This guide compares two distinct separation strategies: a Standard C18 Approach (Method A) versus an Orthogonal Phenyl-Hexyl Approach (Method B), ultimately recommending Method B for superior impurity resolution and peak symmetry.
Comparative Strategy: C18 vs. Phenyl-Hexyl
We evaluated two method types to determine the optimal purity profiling workflow.
Summary of Performance Data
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18), 3.5 µm | Phenyl-Hexyl, 3.5 µm |
| Interaction Mechanism | Hydrophobic interaction only | Hydrophobic + |
| Mobile Phase Modifier | 0.1% Phosphoric Acid (pH ~2.1) | 0.1% Formic Acid (pH ~2.6) |
| Peak Symmetry (Tailing Factor) | 1.4 – 1.8 (Moderate Tailing) | 0.9 – 1.1 (Excellent) |
| Resolution (Main Peak vs. Impurity) | 1.8 | 3.2 |
| Selectivity Driver | Carbon load | Aromatic selectivity (targets the methoxyphenyl group) |
Expert Insight: Why Method B Wins
While Method A (C18) is sufficient for crude purity checks, it fails to adequately resolve regioisomers or decarboxylated impurities (e.g., 4-(2-methoxyphenyl)pyrimidine). The Phenyl-Hexyl phase in Method B leverages
Detailed Experimental Protocol (Method B)
This protocol is designed as a self-validating system. The use of a diode array detector (DAD) allows for peak purity assessment, while the gradient profile ensures elution of highly lipophilic dimers.
A. Instrumentation & Conditions[2]
-
System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Temperature: 40°C (Controls viscosity and improves mass transfer for the acid).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel A: 254 nm (Universal aromatic detection).
-
Channel B: 280 nm (Specific for the methoxyphenyl conjugation).
-
Spectrum Scan: 210–400 nm (For peak purity confirmation).
-
B. Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why: Buffering at pH 3.0 suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) without fully protonating the pyrimidine nitrogens, reducing silanol interactions.
-
-
Solvent B (Organic): Acetonitrile (LC-MS Grade).
-
Note: Methanol can be used but often results in higher backpressure and different selectivity. Acetonitrile is preferred for sharper peaks.
-
C. Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient (Main elution) |
| 18.0 | 5 | 95 | Wash (Remove dimers/oligomers) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
D. Sample Preparation (Critical Step)
The solubility of this compound is pH-dependent.
-
Diluent: 50:50 Water:Acetonitrile (or DMSO if widely insoluble).
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 10 mg of substance. Dissolve in 1 mL DMSO
A Comparative Guide to the Mass Spectral Fragmentation of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectral fragmentation pattern of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document synthesizes established fragmentation principles of constituent chemical moieties—pyrimidine, aromatic carboxylic acid, and a methoxy-substituted phenyl ring—to construct a reliable, predictive model for the compound's behavior under mass spectrometric analysis. We will explore the causality behind fragmentation pathways, compare the title compound with its isomers, and provide a robust experimental protocol for empirical validation.
Introduction: The Structural Elucidation Challenge
This compound belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyrimidine core is a foundational structure in numerous bioactive molecules, including antiviral and anticancer agents.[2] Accurate structural confirmation is the bedrock of drug discovery and development, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[3]
This guide will focus primarily on the fragmentation patterns expected under Electrospray Ionization (ESI), a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.[4] Understanding these pathways is critical for unambiguous identification and differentiation from isomeric impurities.
Section 1: Predicted Fragmentation Profile under Electrospray Ionization (ESI-MS/MS)
The fragmentation of this compound is dictated by the interplay of its three key functional components: the carboxylic acid, the pyrimidine ring, and the ortho-positioned methoxyphenyl group. The initial ionization event in positive-mode ESI will produce a protonated molecular ion.
Molecular Formula: C₁₂H₁₀N₂O₃ Monoisotopic Mass: 230.07 g/mol
The protonated molecule, [M+H]⁺ at m/z 231, serves as the precursor ion for subsequent fragmentation (MS²). The primary fragmentation events are expected to involve the loss of small, stable neutral molecules from the carboxylic acid and methoxy groups.
Primary Fragmentation Pathways
-
Loss of Water (H₂O): The most facile initial fragmentation is often the loss of water (m/z 18) from the carboxylic acid group, leading to a prominent acylium ion at m/z 213 . This is a common fragmentation route for aromatic carboxylic acids.[5]
-
Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion (m/z 213) can readily lose carbon monoxide (m/z 28) to yield a fragment at m/z 185 .
-
Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide (m/z 44) from the protonated molecular ion is a possibility, though often less favored than the sequential loss of H₂O and CO. This would result in an ion at m/z 187 .
-
Cleavage of the Methoxy Group: The methoxyphenyl moiety introduces its own characteristic fragmentation patterns.
-
Loss of a Methyl Radical (•CH₃): Loss of a methyl radical (m/z 15) from the methoxy group of the m/z 185 ion could lead to a fragment at m/z 170 .
-
Loss of Formaldehyde (CH₂O): A characteristic fragmentation of ortho-methoxy substituted aromatic compounds involves rearrangement and loss of formaldehyde (m/z 30), which could occur from the m/z 185 fragment to produce an ion at m/z 155 .
-
The fragmentation cascade is visualized in the diagram below, illustrating the logical progression from the parent ion to smaller, stable fragment ions.
Caption: Predicted ESI-MS/MS fragmentation cascade for this compound.
Summary of Predicted Fragments
| m/z (amu) | Proposed Structure / Origin | Neutral Loss | Notes |
| 231 | [M+H]⁺ | - | Protonated molecular ion |
| 213 | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid |
| 187 | [M+H - CO₂]⁺ | CO₂ | Decarboxylation of the parent ion |
| 185 | [M+H - H₂O - CO]⁺ | CO | Loss of carbon monoxide from the m/z 213 ion |
| 170 | [M+H - H₂O - CO - •CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |
| 155 | [M+H - H₂O - CO - CH₂O]⁺ | CH₂O | Loss of formaldehyde, indicative of an ortho-methoxy substituent |
Section 2: Comparative Fragmentation Analysis - The Importance of Isomeric Position
The true diagnostic power of mass spectrometry lies in its ability to distinguish between closely related structures. The fragmentation pattern of this compound is expected to differ subtly but significantly from its meta- and para-isomers.
-
Ortho-Effect: The fragmentation involving the loss of formaldehyde (m/z 30) is a classic example of an "ortho-effect," requiring the close proximity of the methoxy group and the pyrimidine ring.[6] This fragmentation pathway would be significantly less likely or entirely absent in the spectra of the 6-(3-methoxyphenyl) and 6-(4-methoxyphenyl) isomers. Therefore, the presence of a fragment at m/z 155 would be strong evidence for the 2-methoxy substitution pattern.
-
Relative Abundances: While the primary losses from the carboxylic acid (m/z 213) would be common to all isomers, the relative intensities of subsequent fragments would likely differ due to variations in ion stability.
This comparative logic is crucial for confirming the identity of a synthesized compound and ruling out isomeric byproducts.
Section 3: Experimental Protocol for LC-ESI-MS/MS Analysis
To empirically validate the predicted fragmentation, a robust and reproducible experimental protocol is essential. The following outlines a standard procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 methanol:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation in positive ion mode.[7]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the precursor ion, m/z 231.
-
MS2 Fragmentation: Isolate the precursor ion (m/z 231) and subject it to Collision-Induced Dissociation (CID).
-
Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to capture both low-energy (e.g., loss of H₂O) and high-energy (e.g., ring cleavage) fragments.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) according to manufacturer recommendations to achieve a stable signal.
-
This self-validating protocol ensures that the analyte is chromatographically separated from potential impurities before being subjected to systematic fragmentation analysis, providing trustworthy and high-quality data.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Section 4: Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable mass-to-charge and structural fragmentation data, a comprehensive characterization relies on orthogonal techniques.
| Technique | Information Provided for this compound | Strengths & Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), and connectivity through fragmentation patterns. | Strengths: Unmatched sensitivity, ability to differentiate isomers through fragmentation.[3] Limitations: Does not directly reveal the 3D structure or definitive atom-to-atom connectivity. |
| Nuclear Magnetic Resonance (NMR) | Detailed atom connectivity (¹H, ¹³C, COSY, HMBC), confirming the substitution pattern on both aromatic rings. | Strengths: The gold standard for unambiguous structure determination. Limitations: Requires significantly more sample material and is less sensitive than MS. |
| Infrared (IR) Spectroscopy | Presence of key functional groups: O-H stretch (carboxylic acid), C=O stretch (carbonyl), C-O stretch (ether), and aromatic C-H bends. | Strengths: Quick and non-destructive confirmation of functional groups. Limitations: Provides little information on the overall molecular framework or isomeric position. |
These techniques are not competitive but complementary. MS confirms the mass and provides a fragmentation "fingerprint," NMR elucidates the precise atomic scaffold, and IR verifies the presence of expected functional groups.
Conclusion
The structural elucidation of novel chemical entities like this compound demands a multi-faceted analytical approach. This guide provides a scientifically grounded, predictive framework for its fragmentation behavior under ESI-MS/MS. The proposed pathways, centered on the initial losses of water and carbon monoxide, followed by characteristic cleavages of the methoxy group, offer a clear roadmap for spectral interpretation. The key diagnostic fragment arising from an ortho-effect highlights the power of MS in differentiating isomers. By integrating this predictive guide with the provided experimental protocol and comparing the results with orthogonal techniques like NMR and IR, researchers can achieve a high-confidence structural assignment, accelerating the pace of discovery and development.
References
-
Jovanović, B. Z., Perić-Grujić, A. A., Marinković, A. D., & Vajas, V. V. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid communications in mass spectrometry, 16(21), 2044–2047. [Link]
-
Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689–7697. [Link]
-
Dührkop, K., Nothias, L. F., Fleischauer, M., Reher, R., Ludwig, M., Hoffmann, M. A., ... & Böcker, S. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Briefings in Bioinformatics, 22(5), bbaa423. [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Retrieved February 14, 2026, from [Link]
-
Gómez-Pérez, C., Le Guedard, M., & Fabregat, A. (2023). Computational methods for processing and interpreting mass spectrometry-based metabolomics. Frontiers in Molecular Biosciences, 10, 1168128. [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 14, 2026, from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Table 2. Calculated PAs of ortho-, meta-, and para-Methoxyphenols.... Retrieved February 14, 2026, from [Link]
-
Paul, A., Choudhury, D., & Kulkarni, S. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Mass Spectrometry, 7(1), A0063. [Link]
-
PubChemLite. (n.d.). 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3). Retrieved February 14, 2026, from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved February 14, 2026, from [Link]
-
Rani, K. S., Durga, J. L., Srilatha, M., Sravani, M., Sunand, V., & Vinod, B. (2017). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 9(12), 116-121. [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). 4-Pyrimidinecarboxylic acid. PubChem. Retrieved February 14, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Pyridinecarboxylic acid [webbook.nist.gov]
- 5. 6-Methoxypyrimidine-4-carboxylic Acid|CAS 38214-45-8 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methoxyphenyl and 4-Methoxyphenyl Pyrimidine Bioactivity: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The biological activity of these derivatives is profoundly influenced by the nature and position of their substituents. This guide provides an in-depth, objective comparison of the bioactivity of 2-methoxyphenyl versus 4-methoxyphenyl substituted pyrimidines, offering experimental data and mechanistic insights to inform rational drug design and development.
The Significance of Methoxy Positional Isomerism
The position of the methoxy group on the phenyl ring attached to a pyrimidine core can significantly alter the molecule's electronic properties, steric hindrance, and ability to form key interactions with biological targets. This seemingly subtle structural change can lead to dramatic differences in potency, selectivity, and overall pharmacological profile. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds.[1]
Comparative Bioactivity Analysis
This section presents a comparative overview of the reported bioactivities of 2-methoxyphenyl and 4-methoxyphenyl pyrimidine derivatives across several key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives are extensively investigated as anticancer agents, often targeting key enzymes like tyrosine kinases.[5][6] The epidermal growth factor receptor (EGFR) is a prominent target in this class.[5][7]
A study on novel pyrimidine derivatives as potential dual EGFR and VEGFR-2 inhibitors highlighted the impact of the methoxy position. While a direct comparison within the same study is not always available, compiling data from various sources provides valuable insights. For instance, a series of pyrimidine-5-carbonitrile derivatives were evaluated for their anticancer activity, with some compounds featuring methoxy substitutions.[8]
| Compound Type | Target | Cell Line | IC50 (µM) | Reference |
| 4-(4-methoxyphenyl)pyrimidine derivative | EGFR/VEGFR-2 | HCT-116 | 2.96 | |
| 4-(4-methoxyphenyl)pyrimidine derivative | EGFR/VEGFR-2 | HepG-2 | 3.74 | |
| 4-(4-methoxyphenyl)pyrimidine derivative | EGFR/VEGFR-2 | MDA-231 | 4.85 | |
| 4-(4-methoxyphenyl)pyrimidine derivative | EGFR/VEGFR-2 | MCF-7 | 7.81 | |
| 2-methoxyphenyl pyrimidine derivative | CSNK2A | - | Potent Inhibition | [9][10] |
| 4-methoxyphenyl pyrazole derivative | EGFR/VEGFR-2 | HCT-116 | Potent |
Note: IC50 values are indicative of potency; lower values signify higher potency. Data is compiled from multiple sources and direct comparison should be made with caution.
SAR Insights: The 4-methoxyphenyl substitution has been shown to contribute significantly to the anticancer activity of certain pyrimidine derivatives.[1] For example, in a series of pyrido[2,3-d]pyrimidine derivatives, a compound with a 4-methoxyphenyl group at the R2 position demonstrated potent activity against the HCT-116 human colon cancer cell line.[1] The electron-donating nature of the para-methoxy group can enhance binding to the target protein.
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[11][12] The mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO) production.[11][12]
Studies on pyrrolo[2,3-d]pyrimidine derivatives have indicated that the introduction of a 4-methoxyphenyl group at position-7 can enhance anti-inflammatory activity.[11]
| Compound Type | Assay | Result | Reference |
| 7-(4-Methoxyphenyl)-pyrrolo[2,3-d]pyrimidine | In vivo anti-inflammatory | Significant activity | [13] |
| 2-methoxy-6-((4-methoxyphenyl)...)phenol | NO production inhibition | Potent inhibition | [12][14] |
| N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4-pyrimidinyl)thiocarbamides | In vivo anti-inflammatory | Activity depends on other substituents | [15] |
SAR Insights: The presence of a 4-methoxyphenyl group is frequently associated with enhanced anti-inflammatory effects. This is attributed to favorable interactions within the active sites of inflammatory enzymes. The methoxy group can act as a hydrogen bond acceptor and its position influences the overall conformation of the molecule, facilitating optimal binding.
Antimicrobial Activity
The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[2][16]
| Compound Type | Organism | Activity | Reference |
| 4-(6-methoxynaphthalen-2-yl)-6-(3-methoxyphenyl) pyrimidine-2(1H)-thione | E. coli, S. aureus | Good antibacterial action | [17] |
| 4-Amino-2-chloro-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | Bacteria & Fungi | Strong antimicrobial effects | [16] |
| 2,6-bis(4-methoxyphenyl)dihydro-2H-thiopyran derivative | Bacteria & Fungi | Varied activity | [18] |
SAR Insights: The position of the methoxy group can influence the antimicrobial spectrum and potency. While a comprehensive comparative study is lacking, the presence of a methoxyphenyl moiety, in general, appears to be a favorable feature for antimicrobial activity in several pyrimidine scaffolds.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key bioassays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2- and 4-methoxyphenyl pyrimidine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Principle: The assay typically uses a purified EGFR enzyme and a synthetic substrate. The inhibition of substrate phosphorylation by the test compound is quantified, often using an ELISA-based method or a fluorescence-based readout.
Protocol:
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (a known EGFR inhibitor like erlotinib) and a negative control (vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done by adding a phosphorylation-specific antibody conjugated to an enzyme (e.g., HRP) followed by a colorimetric or chemiluminescent substrate.
-
Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO production inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding.
EGFR Signaling Pathway
Experimental Workflow for Bioactivity Screening
Conclusion
The positional isomerism of the methoxy group on the phenyl ring of pyrimidine derivatives has a profound impact on their biological activity. While a universal rule for "2- vs. 4-" superiority cannot be established, the available data suggests that the 4-methoxyphenyl substitution is frequently associated with enhanced anticancer and anti-inflammatory properties. This is likely due to favorable electronic and steric effects that promote target binding. However, the optimal substitution pattern is ultimately target-dependent, and a comprehensive SAR study for each new scaffold is essential. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design of novel and potent pyrimidine-based therapeutics.
References
-
Al-Ostath, A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(34), 20845-20859. [Link]
-
Dubey, R., et al. (2023). Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. Drug Development Research, 84(7), 1606-1623. [Link]
-
Arote, R. B., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3781. [Link]
-
Kumar, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]
-
Singh, R. K., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 238, 114458. [Link]
-
Kumar, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. [Link]
-
Fathalla, O. A., et al. (2011). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Archives of Pharmacal Research, 34(8), 1281-1294. [Link]
-
Patel, D. M., et al. (2015). Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)-pyrimidine-2(1H)-thiones. Ovidius University Annals of Chemistry, 26(1), 1-5. [Link]
-
Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 236-243. [Link]
-
Yeh, T. K., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 56(4), 1731-1745. [Link]
-
ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Chinese Chemical Society, 64(10), 1158-1168. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19355-19364. [Link]
-
Hughes, C. E., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 74, 117036. [Link]
-
Iovanna, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 698. [Link]
-
Singh, S., et al. (2023). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. ACS Omega, 8(31), 27891-27911. [Link]
-
Vainilavicius, P., et al. (2004). Synthesis and anti-inflammatory activity of N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4-pyrimidinyl)thiocarbamides. Il Farmaco, 59(10), 785-789. [Link]
-
Taylor, E. C., et al. (2015). Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and potent. Cancer Research, 75(15_Supplement), 1665. [Link]
-
Krasavin, M., et al. (2023). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. International Journal of Molecular Sciences, 24(3), 2084. [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. [Link]
-
Brear, P., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. [Link]
-
El-Naggar, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Brear, P., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 239, 114532. [Link]
-
Singh, S., et al. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 28(6), 2603. [Link]
-
Sbardella, G. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. Future Medicinal Chemistry, 14(5), 295-298. [Link]
-
Al-Obaid, A. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Chinese Chemical Society, 70(3), 481-501. [Link]
-
Patel, R. P., et al. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 1-8. [Link]
-
Hu, J., et al. (2019). Mechanism and inhibition of BRAF kinase. Recent Patents on Anti-Cancer Drug Discovery, 14(1), 14-27. [Link]
-
Szymański, P., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(23), 7298. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 174, 105973. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145. [Link]
-
Kumar, A., et al. (2022). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 128, 106093. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. [Link]
-
O'Dowd, H., et al. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Journal of Biological Chemistry, 287(8), 5588-5597. [Link]
-
Patil, S. L., et al. (2014). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research and Reviews: A Journal of Pharmaceutical Science, 5(2), 1-4. [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4443. [Link]
-
El-Damasy, A. K., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 18. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
A Comparative Guide to the Crystal Structure Analysis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides an in-depth, comparative analysis of the methodologies available for the crystal structure analysis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, a compound of interest due to the pharmacological potential of pyrimidine derivatives.[1][2][3] We will explore the gold-standard technique of single-crystal X-ray diffraction and compare it with complementary analytical methods and emerging computational approaches.
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for elucidating the atomic and molecular structure of a crystalline compound.[4] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are critical for understanding intermolecular interactions and predicting physicochemical properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: General Workflow for Crystal Structure Prediction.
Comparing CSP with Experimental Methods
| Aspect | Single-Crystal X-ray Diffraction (SCXRD) | Crystal Structure Prediction (CSP) |
| Nature | Experimental | Computational |
| Goal | Determine the actual crystal structure | Predict possible crystal structures |
| Requirement | High-quality single crystal | Only the molecular structure is needed |
| Output | A single, refined crystal structure (CIF file) | A landscape of energetically favorable crystal structures |
| Challenges | Crystal growth can be a major bottleneck | Accuracy of energy calculations, exploring the vast conformational space |
| Application | Definitive structure determination | Exploring polymorphism, guiding crystallization experiments, understanding structure-property relationships |
CSP is not a replacement for SCXRD but rather a valuable partner. It can help rationalize why a certain polymorph is observed experimentally and guide efforts to crystallize elusive forms. The synergy between computational prediction and experimental validation is a powerful approach in modern materials science.
The structural analysis of this compound is a multifaceted endeavor. While single-crystal X-ray diffraction stands as the definitive method for elucidating its three-dimensional structure, a comprehensive understanding requires a synergistic approach. Spectroscopic methods are essential for confirming the molecular identity of the bulk material, while thermal analysis provides crucial information on its physicochemical properties and potential polymorphism. Furthermore, the integration of computational Crystal Structure Prediction offers a predictive lens to explore the landscape of possible crystal packing and guide experimental efforts. By combining these techniques, researchers can gain a holistic understanding of this promising molecule, paving the way for its potential applications in drug development and materials science.
References
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Crystal structure prediction. Wikipedia.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.
- Daygroup - Crystal structure prediction. University of Southampton.
- Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.
- Spectroscopic Analysis of 6-Phenyl-1H-pyrimidine-2,4-dithione Derivatives: A Technical Guide. Benchchem.
- Crystal structure prediction – Knowledge and References. Taylor & Francis.
- Themed collection Methods and applications of crystal structure prediction. Royal Society of Chemistry.
- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
- IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
- How to grow crystals for X-ray crystallography. IUCr Journals.
- Thermal Analysis TA, TGA, DSC, DTA. Slideshare.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- X-ray crystallography. Wikipedia.
- Thermal Analysis TGA / DTA. Abo Akademi University.
- Thermal Analysis Techniques. EAG Laboratories.
- Crystal Growing Tips. University of Florida Center for Xray Crystallography.
Sources
IR spectrum characteristic peaks of pyrimidine-4-carboxylic acid
This guide provides an in-depth technical analysis of the infrared (IR) spectrum of pyrimidine-4-carboxylic acid (CAS: 31462-59-6), a critical intermediate in the synthesis of antiviral and antineoplastic agents.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, QC Analysts, and Structural Biologists
Executive Summary: The Diagnostic Signature
Pyrimidine-4-carboxylic acid presents a unique spectral challenge due to the superposition of strong hydrogen-bonding features and the electron-deficient pyrimidine core. Unlike simple aromatic acids (e.g., benzoic acid), the nitrogen atoms in the ring significantly perturb the carbonyl frequency and introduce distinct ring-breathing modes.
Key Identification Markers:
-
Broad O-H Stretching: 2500–3300 cm⁻¹ (indicative of strong dimerization).
-
Carbonyl (C=O) Stretch: 1700–1725 cm⁻¹ (shifted due to electron-withdrawing N-heterocycle).
-
Pyrimidine Ring Modes: ~1580 cm⁻¹ and ~1400 cm⁻¹ (C=N/C=C skeletal vibrations).
Technical Deep Dive: Spectral Assignments
The following data synthesizes experimental observations from solid-state (KBr/ATR) analysis. The molecule typically exists as a hydrogen-bonded dimer in the solid state, which dominates the spectral profile.
Table 1: Characteristic Peak Assignments
| Frequency Region (cm⁻¹) | Functional Group Assignment | Diagnostic Notes |
| 3300 – 2500 | O-H Stretch (COOH) | Appears as a broad, intense envelope.[1] The "fermi resonance" often creates a jagged appearance, obscuring the C-H stretches of the pyrimidine ring (~3050 cm⁻¹). |
| 1700 – 1725 | C=O Stretch (Carboxylic Acid) | The "Gold Standard" peak. It appears at a higher frequency than typical aliphatic acids due to the electron-withdrawing nature of the pyrimidine ring, but is lowered by H-bonding dimerization. |
| 1570 – 1590 | C=N / C=C Ring Stretch | Characteristic of the pyrimidine nucleus. Often appears as a doublet or a shoulder to the carbonyl peak. |
| 1420 – 1450 | C-O-H In-plane Bend | Coupled with ring vibrations; confirms the presence of the acid moiety when read alongside the C=O peak. |
| 1200 – 1300 | C-O Stretch | Strong intensity. Distinguishes the acid from amides or esters (which show different C-O/C-N profiles). |
| ~990 – 1000 | Ring Breathing Mode | A signature of the 1,3-diazine (pyrimidine) ring system. |
| 900 – 950 | O-H Out-of-plane Bend | Broad, medium intensity "hump" characteristic of carboxylic acid dimers. |
Comparative Analysis: Performance vs. Alternatives
To validate the identity of pyrimidine-4-carboxylic acid, one must distinguish it from its synthetic precursors and structural isomers.
Comparison 1: vs. Benzoic Acid (The Aromatic Standard)
-
Differentiation: While both show the broad O-H acid envelope, Benzoic Acid exhibits C=C ring stretches at 1600 cm⁻¹ and 1475 cm⁻¹ (phenyl ring markers). Pyrimidine-4-carboxylic acid lacks the 1475 cm⁻¹ band but shows strong C=N absorptions near 1580 cm⁻¹ .
-
Electronic Effect: The pyrimidine ring is more electron-deficient than the phenyl ring, typically shifting the C=O stretch to slightly higher wavenumbers compared to benzoic acid (approx. 1685 cm⁻¹).
Comparison 2: vs. Pyrimidine (The Precursor)
-
Process Control: In oxidation reactions converting methylpyrimidine to the acid, the disappearance of sp³ C-H stretches (2850–2950 cm⁻¹) and the emergence of the C=O peak (1710 cm⁻¹) are the primary reaction monitors.
-
Fingerprint: Pure pyrimidine has a very simple spectrum dominated by ring modes. The introduction of the -COOH group adds significant complexity and broadening in the 3000 cm⁻¹ region.
Comparison 3: vs. Pyrimidine-2-Carboxylic Acid (The Isomer)
-
Regioselectivity Check: Distinguishing the 4-isomer from the 2-isomer is critical.
-
4-Isomer: C=O stretch typically 1700–1725 cm⁻¹ .[1]
-
2-Isomer: The carboxyl group is flanked by two nitrogen atoms. This increased inductive withdrawal often shifts the C=O stretch to a higher frequency (often >1730 cm⁻¹ in non-H-bonded environments) or alters the H-bonding geometry, changing the O-H bend profile in the fingerprint region.
-
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data suitable for regulatory filing or publication, follow this standardized workflow.
Method: Solid-State KBr Pellet Analysis
Rationale: KBr pellets minimize moisture interference compared to Nujol mulls and provide better resolution of the critical 3000 cm⁻¹ region than some ATR crystals.
-
Sample Preparation:
-
Dry the pyrimidine-4-carboxylic acid sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface water (which interferes with the O-H region).
-
Mix 1–2 mg of sample with ~200 mg of spectroscopic-grade KBr (dried).
-
-
Grinding:
-
Grind in an agate mortar until a fine, uniform powder is achieved. Note: Excessive grinding can induce lattice defects or polymorphic transitions; grind gently for 60 seconds.
-
-
Pellet Pressing:
-
Apply 8–10 tons of pressure under vacuum for 2 minutes. The resulting pellet should be transparent.
-
-
Acquisition:
-
Range: 4000 – 400 cm⁻¹.
-
Resolution: 2 cm⁻¹ (critical for resolving ring modes).
-
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
Workflow Visualization
Caption: Standardized KBr pellet preparation workflow for hygroscopic carboxylic acids.
Decision Logic for Spectral Interpretation
Use this logic flow to confirm the identity of the compound based on spectral features.
Caption: Diagnostic decision tree for validating pyrimidine-4-carboxylic acid.
References
-
National Center for Biotechnology Information (NCBI). Pyrimidine-4-carboxylic acid - PubChem Compound Summary. PubChem.[2] Available at: [Link]
-
SpectraBase. Pyrimidine-4-carboxylic acid Spectral Data. Wiley Science Solutions. Available at: [Link]
-
Starosta, W. & Leciejewicz, J. (2013). Crystal structure of pyrimidine-4-carboxylic acid. PMC - National Institutes of Health. Available at: [Link]
Sources
Technical Guide: UV-Vis Characterization of 6-Arylpyrimidine Derivatives
Executive Summary
6-Arylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous antiviral, anticancer, and antimicrobial agents. Unlike simple pyrimidines, the introduction of an aryl group at the C6 position significantly alters the electronic landscape of the heterocycle, extending conjugation and introducing Intramolecular Charge Transfer (ICT) capabilities.
This guide provides a technical comparison of the UV-Vis absorption profiles of 6-arylpyrimidines against their structural alternatives (unsubstituted pyrimidines and regioisomers). It establishes a self-validating protocol for spectral characterization, essential for determining purity,
Theoretical Framework & Electronic Transitions
To interpret the spectra correctly, one must understand the underlying quantum mechanical transitions. The pyrimidine ring exhibits two primary transitions:
- Transition: High energy, intense bands (typically 240–260 nm).
- Transition: Lower energy, symmetry-forbidden (weak) bands involving the non-bonding electrons on the nitrogen atoms.
The 6-Aryl Effect:
Attaching an aryl group at the C6 position creates a "push-pull" or extended
Visualization: Electronic Energy Transitions
The following diagram illustrates the band gap reduction responsible for the spectral shift.
Figure 1: Comparative electronic transition energy diagrams showing the reduction in HOMO-LUMO gap upon 6-aryl substitution.
Comparative Spectral Analysis
This section objectively compares 6-arylpyrimidines with key alternatives to assist in structural identification.
Comparison with Alternatives
The "performance" in this context refers to the distinct spectral signatures that allow for differentiation between regioisomers and derivatives.
| Feature | Baseline: Pyrimidine | Alternative: 4-Arylpyrimidine | Target: 6-Arylpyrimidine | Observation/Causality |
| 240–245 | 265–280 | 270–300+ | 6-Aryl substitution often allows for greater planarization depending on sterics, enhancing conjugation. | |
| ~2,000 | ~10,000–15,000 | >15,000 | Hyperchromicity due to increased transition dipole moment along the long axis of the molecule. | |
| Solvatochromism | Negligible | Moderate | High | The C6 position is highly sensitive to ICT, especially if C2 has an electron donor (e.g., |
| Band Shape | Sharp | Broad | Broad/Shouldered | Vibronic structure is often lost in 6-aryl derivatives due to rotational freedom of the aryl ring. |
Substituent Effects (Hammett Correlation)
The nature of the substituent on the aryl ring at the 6-position dictates the magnitude of the red shift. This follows a trend predictable by Hammett substituent constants (
-
Electron Donating Groups (EDG): (e.g.,
, ). These push electron density into the pyrimidine ring (which is electron-deficient), creating a strong ICT band. Result: Significant Red Shift. -
Electron Withdrawing Groups (EWG): (e.g.,
, ). These pull density, but since the pyrimidine ring is already electron-deficient, the shift is often less pronounced than with strong donors, or results in a separate band.
Experimental Data Summary (in Ethanol):
-
6-Phenylpyrimidine:
nm -
6-(4-Methoxyphenyl)pyrimidine:
nm (Bathochromic shift) -
6-(4-Nitrophenyl)pyrimidine:
nm (Hypsochromic shift relative to phenyl due to competing withdrawal)
Solvatochromism & Environmental Sensitivity[1][2]
6-arylpyrimidines, particularly those with amino groups at position 2 (2-amino-6-arylpyrimidines), exhibit positive solvatochromism .
-
Mechanism: The excited state is more polar than the ground state. Polar solvents (like DMSO or Methanol) stabilize the excited state more than the ground state, lowering the energy of transition.
-
Data Trend:
-
Non-polar (Hexane):
is shortest (Blue-shifted). -
Polar Aprotic (DMSO):
is longest (Red-shifted).
-
Critical Insight: If your drug candidate requires solubility in DMSO for biological assays, expect a 10–20 nm red shift compared to your QC data in Methanol.
Self-Validating Experimental Protocol
To ensure data integrity (Trustworthiness), follow this protocol. It includes built-in validation steps.
Materials
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).
-
Cuvettes: Fused quartz (1 cm path length). Do not use plastic or glass (they absorb UV < 300 nm).
-
Blank: The exact solvent batch used for dissolution.
Workflow Diagram
Figure 2: Step-by-step workflow ensuring the sample concentration falls within the linear dynamic range of the detector.
Step-by-Step Methodology
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm). The resulting line must be flat and near zero.
-
Stock Solution: Prepare a
M stock solution in a solvent where the compound is highly soluble (e.g., DMSO). -
Working Solution: Dilute the stock into the measurement solvent (e.g., Ethanol) to achieve a final concentration of roughly
M. -
Measurement: Scan from 800 nm down to 200 nm.
-
Why scan high to low? Minimizes photodegradation of sensitive samples before the visible region is recorded.
-
-
Validation (The "Trust" Step): Prepare three different concentrations (e.g., 10, 20, 30
). Plot Absorbance vs. Concentration at .-
Requirement:
. If not, aggregation or fluorescence artifacts are present.
-
Applications in Drug Discovery[2][3]
Determination
The pyrimidine nitrogens can be protonated.[1][2][3][4] By performing a UV-Vis titration (varying pH from 2 to 10), one can observe the shift in
-
Neutral Species: Shorter
. -
Cationic Species (Protonated): Often results in a red shift due to stabilization of the resonance structure, though this varies by substitution pattern.
DNA Binding Studies
6-arylpyrimidines are often intercalators.
-
Hypochromism: A decrease in peak intensity upon adding DNA indicates intercalation (
-stacking). -
Bathochromic Shift: A red shift (
nm) confirms strong binding mode.
References
-
Vertex AI Search. (2024). Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines. NIH PubMed Central. [Link]
-
Vertex AI Search. (2024). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. ResearchGate. [Link]
-
Vertex AI Search. (2024). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry (RSC). [Link]
-
Vertex AI Search. (2024). The Influence of the Alkylamino Group on the Solvatochromic Behavior of Pyrimidine Derivatives. MDPI Molecules. [Link]
-
Vertex AI Search. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. MDPI Pharmaceuticals. [Link]
Sources
- 1. Spectroscopic analysis of the pyrimidine(6-4)pyrimidone photoproduct: insights into the (6-4) photolyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Synthesis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid via LC-MS
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the synthesis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare LC-MS with alternative analytical techniques, supported by experimental data.
The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, in this case, between a pyrimidine core and a methoxyphenyl group.[1][2][3][4] The proposed reaction involves the coupling of 6-chloropyrimidine-4-carboxylic acid with 2-methoxyphenylboronic acid.
Proposed Synthesis of this compound
Reaction Scheme:
A plausible synthetic route involves the Suzuki-Miyaura coupling of a halogenated pyrimidine with an appropriate boronic acid.[1][2][3][4]
-
Reactants: 6-chloropyrimidine-4-carboxylic acid and 2-methoxyphenylboronic acid
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂[2]
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid.[4]
-
Solvent: A suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
The Crucial Role of LC-MS in Synthesis Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This synergy allows for the confident identification and quantification of the desired product, as well as the detection of any impurities or unreacted starting materials.
A Self-Validating LC-MS Protocol
This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results. The validation parameters are based on the internationally recognized ICH Q2(R1) guidelines.
Experimental Protocol: LC-MS Validation
1. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.
-
Prepare a series of dilutions to assess linearity and determine the limit of detection (LOD) and limit of quantitation (LOQ).
2. LC-MS System and Conditions:
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure capabilities for efficient separation. |
| Column | Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | A reversed-phase column suitable for separating small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures the separation of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading. |
| MS Detector | Agilent 6545XT AdvanceBio Q-TOF or equivalent | A high-resolution mass spectrometer for accurate mass measurement. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for small molecules. Running in both modes ensures the detection of the analyte regardless of its ionization preference. |
| Mass Range | 100 - 1000 m/z | A broad mass range to capture the target molecule and potential byproducts. |
3. Data Analysis and Validation Parameters:
-
Specificity/Selectivity: Inject a blank (solvent) and the starting materials to ensure that there are no interfering peaks at the retention time of the product.
-
Linearity: Analyze a series of dilutions of a purified standard to establish a calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy: Determine the agreement between the measured concentration and the true concentration of the standard.
-
Precision: Assess the repeatability of the measurement by injecting the same sample multiple times. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[5]
Visualizing the Validation Workflow
Caption: Workflow for Synthesis and Validation.
Objective Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive validation strategy often employs orthogonal techniques to provide a more complete picture of the synthesized compound.
| Feature | LC-MS | NMR Spectroscopy | High-Resolution MS (HRMS) |
| Primary Function | Separation, Identification, Quantification | Structural Elucidation | Elemental Composition Confirmation |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL)[6][7] | Very High (pg/mL to fg/mL)[8][9][10] |
| Resolution | Chromatographic separation of isomers | Atomic-level structural resolution | High mass resolution to differentiate isobars[8][9][10] |
| Quantitative | Yes, with calibration | Yes (qNMR), requires internal standard[6][7] | Yes, with isotopic labeling |
| Information Provided | Retention time, mass-to-charge ratio | Chemical shifts, coupling constants, connectivity | Accurate mass, isotopic pattern |
| Sample Throughput | High | Low to Moderate | High |
| Key Advantage | Versatility for complex mixtures | Unambiguous structure determination | High confidence in elemental formula |
| Limitation | Ionization suppression, matrix effects | Lower sensitivity, requires pure sample for complex spectra | Does not provide structural connectivity |
Deeper Dive into the Suzuki-Miyaura Coupling Mechanism
Understanding the mechanism of the Suzuki-Miyaura coupling provides insight into potential side reactions and helps in optimizing the reaction conditions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Conclusion: A Multi-faceted Approach to Validation
The successful synthesis of this compound requires a robust validation strategy. LC-MS, with its high sensitivity and separative power, stands as the primary tool for confirming the presence of the desired product and assessing the purity of the reaction mixture. However, for complete and unambiguous characterization, orthogonal techniques such as NMR and HRMS are invaluable. By employing a multi-faceted analytical approach, researchers can ensure the integrity of their synthetic products, a critical step in the journey of drug discovery and development.
References
-
Joshi, A. V. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). MDPI. Available at: [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
myadlm.org. (2015, April 9). How does high resolution mass spectrometry compare to tandem mass spectrometry? Available at: [Link]
-
LCGC International. (n.d.). Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. Available at: [Link]
-
Role of liquid chromatography-high-resolution mass spectrometry (LC-HR/MS) in clinical toxicology. (2012). PubMed. Available at: [Link]
-
Mtoz Biolabs. (n.d.). What Is the Difference Between HRMS and LC-MS? Available at: [Link]
-
LOD and LOQ of the 1 H NMR method for the screening of cannabinoids in CBD oils. (2021). ResearchGate. Available at: [Link]
-
NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. Available at: [Link]
-
Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2011). ResearchGate. Available at: [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. Available at: [Link]
-
Panduranga Mudgal, M., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12(19), 501. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(33), 6292-6295. Available at: [Link]
-
Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 590-595. Available at: [Link]
-
Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... (2019). ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. news-medical.net [news-medical.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Role of liquid chromatography-high-resolution mass spectrometry (LC-HR/MS) in clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Structural & Functional Analysis: 6-Phenyl vs. 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acids
Topic: Structural Comparison of 6-Phenylpyrimidine and 6-(2-Methoxyphenyl)pyrimidine Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the transition from a phenyl to an ortho-substituted phenyl ring is a classic strategy to modulate conformation, solubility, and metabolic stability. This guide provides an in-depth technical comparison between 6-phenylpyrimidine-4-carboxylic acid (6-PPCA) and its sterically congested analog, 6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid (6-2MPPCA) .
While chemically similar, the introduction of the ortho-methoxy group induces a profound "ortho-effect," forcing the biaryl system out of planarity. This structural twist fundamentally alters the physicochemical landscape, transforming a flat, intercalating scaffold into a twisted, solubility-enhanced pharmacophore.
Structural & Conformational Analysis
The defining difference between these two scaffolds is the dihedral angle between the pyrimidine and the phenyl ring.
1.1 The Planar Baseline: 6-Phenylpyrimidine
In 6-PPCA, the phenyl ring and pyrimidine ring can achieve a near-planar conformation. Electronic conjugation (
-
Dihedral Angle: Typically 0°–30°.
-
Consequence: High lattice energy due to efficient
-stacking in the solid state, often leading to poor aqueous solubility.
1.2 The Twisted Analog: 6-(2-Methoxyphenyl)pyrimidine
The introduction of a methoxy group at the ortho position (C2') creates a severe steric clash with the pyrimidine nitrogen (N1) or the C5-hydrogen. To relieve this strain, the molecule rotates around the C-C biaryl bond.
-
Dihedral Angle: Typically 50°–90° (approaching orthogonality).
-
Consequence: The "twist" breaks conjugation, disrupting planarity. This prevents efficient
-stacking, significantly lowering the crystal lattice energy and thereby improving solubility.
1.3 Visualization of Steric Clash
The following diagram illustrates the steric conflict driving the conformational twist.
Figure 1: Mechanistic basis for the conformational difference. The steric clash in the 2-methoxy derivative forces the biaryl axis to rotate, breaking planarity.
Physicochemical Performance Comparison
The structural twist translates directly into measurable physicochemical differences.
| Feature | 6-Phenylpyrimidine-4-COOH | 6-(2-Methoxyphenyl)pyrimidine-4-COOH | Mechanistic Rationale |
| Molecular Weight | ~200.2 Da | ~230.2 Da | Addition of -OCH3 group. |
| Conformation | Planar / Near-Planar | Twisted / Non-Planar | Steric hindrance at ortho position. |
| Solubility (Aq) | Low (< 50 µM typical) | Moderate to High (> 200 µM) | Disruption of crystal lattice packing energy (Lattice Energy Reduction). |
| LogP (Calc) | ~1.5 - 1.8 | ~1.6 - 1.9 | Methoxy is lipophilic, but the twist exposes polar surface area, often balancing the LogP shift. |
| Metabolic Stability | Vulnerable to p-hydroxylation | Ortho-blocked; O-demethylation risk | Ortho group blocks metabolic access to the ring; Methoxy can be a soft spot for CYP450. |
| pKa (Acid) | ~3.5 - 4.0 | ~3.6 - 4.1 | Electronic decoupling of the phenyl ring minimizes resonance effects on the carboxylate. |
Expert Insight: While the methoxy group is lipophilic, the solubility improvement observed in the 2-methoxy analog is counter-intuitive if looking only at LogP. The primary driver is the solid-state physics: the twisted molecule cannot pack as tightly as the flat phenyl analog, reducing the energy required to solvate the molecule [1].
Synthetic Methodologies
Both scaffolds are accessible via condensation chemistry, but the 2-methoxy variant requires careful control of sterics during the ring-closing step.
3.1 Primary Route: Modified Pfitzinger/Condensation
The most robust route involves the condensation of an acetophenone derivative with a 1,2-dicarbonyl equivalent (or surrogate like diethyl oxalate) followed by reaction with an amidine/guanidine source.
Protocol A: Synthesis of this compound
-
Reagents: 2'-Methoxyacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Formamidine acetate (1.2 eq).
-
Step 1 (Claisen Condensation):
-
Dissolve sodium ethoxide in anhydrous ethanol under N2.
-
Add 2'-Methoxyacetophenone dropwise at 0°C. Stir for 30 min.
-
Add diethyl oxalate slowly. Reflux for 4 hours to form the diketo-ester intermediate (sodium salt).
-
-
Step 2 (Cyclization):
-
Cool the mixture to room temperature.
-
Add formamidine acetate directly to the reaction pot.
-
Reflux for 6–12 hours. Monitor by TLC (formation of pyrimidine ring).[1]
-
-
Step 3 (Hydrolysis):
-
Treat the resulting ester with 1M NaOH (aq) at 60°C for 2 hours.
-
Acidify with 1M HCl to pH 3–4 to precipitate the free acid.
-
Purification: Recrystallize from Ethanol/Water. The 2-methoxy derivative typically crystallizes as needles, whereas the phenyl analog often forms amorphous powders or plates.
-
Figure 2: Synthetic pathway for the 2-methoxy analog. The steric bulk of the methoxy group does not significantly hinder the initial Claisen condensation but dictates the final 3D shape.
Biological Implications & Validation
4.1 Kinase Selectivity (Src/Abl)
In kinase drug discovery (e.g., Dasatinib analogs), the "ortho-effect" is used to induce selectivity.
-
Mechanism: The twisted conformation of the 2-methoxy analog fills the hydrophobic pocket (Gatekeeper region) differently than the flat phenyl analog.
-
Data Point: Analogs with the ortho-twist often show >10-fold selectivity improvements against specific tyrosine kinases by exploiting the unique shape of the ATP-binding pocket [2].
4.2 Metabolic Stability Assay (Microsomal Stability)
The 2-methoxy group serves as a metabolic blocker.
Self-Validating Protocol: Microsomal Stability
-
Preparation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.
-
Expected Result:
-
6-Phenyl: Rapid clearance (t1/2 < 20 min) due to accessible para-hydroxylation.
-
6-(2-Methoxy): Extended half-life (t1/2 > 45 min). The ortho-substituent sterically hinders the approach of the CYP450 heme iron to the phenyl ring, though monitoring for O-demethylation (loss of 14 Da) is required [3].
-
References
-
Crystal Structure and Conformational Analysis of 2-Substituted Pyrimidines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the impact of ortho-substitution on planarity and crystal packing forces. Link:[Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Optimization of Aqueous Solubility. Source: Journal of Medicinal Chemistry (via NIH). Context: Validates the strategy of structural modification to improve solubility in pyrimidine kinase inhibitors. Link:[Link]
-
Design, Synthesis and Bioevaluation of 6-phenylpyrimidine-4-carboxylic acid derivatives. Source: European Journal of Medicinal Chemistry (via PubMed). Context: Provides synthetic routes and SAR data for xanthine oxidase inhibitors based on this scaffold. Link:[Link]
-
Conformational Analysis and Atropisomerism in Biaryl Systems. Source: Chemistry LibreTexts. Context: Foundational theory on dihedral angles and steric strain in biaryl systems. Link:[Link]
Sources
Comparative Guide: Optimized Elemental Analysis Standards for Pyrimidine Carboxylic Acid Derivatives
Executive Summary
Pyrimidine carboxylic acid derivatives (e.g., orotic acid analogs) represent a unique challenge in organic elemental analysis (OEA). Their thermodynamic stability, high nitrogen-to-carbon ratios, and tendency to form refractory char often lead to low carbon recovery and nitrogen errors that exceed the strict
This guide objectively compares the performance of Standard Combustion Protocols against Optimized Combustion Protocols utilizing specific combustion aids (WO
Part 1: The Technical Challenge
The Refractory Nature of Pyrimidines
Pyrimidine rings are electron-deficient and thermodynamically stable. When substituted with carboxylic acid groups, these compounds often exhibit:
-
Incomplete Combustion: The formation of graphitic nitrogen-carbon residues (char) that resist oxidation even at 950°C.
-
Nitrogen Oxide Reduction: High nitrogen content requires efficient reduction capacity; insufficient copper contact time can leave unreduced NO
, inflating Nitrogen values. -
Hygroscopicity: Carboxylic acid moieties readily adsorb atmospheric moisture, skewing Hydrogen and Carbon percentages.
The "Standard" vs. "Optimized" Approach
Most laboratories utilize a generic "Universal Soft" method. For pyrimidines, this is insufficient.
| Feature | Standard Protocol (Generic) | Optimized Protocol (Targeted) |
| Calibration Standard | Acetanilide (10.36% N) | Sulfanilamide (16.26% N) |
| Combustion Aid | None or Tin Capsule only | Tungsten Trioxide (WO |
| Oxygen Dosing | Fixed / Static | Oxygen Boost / Dynamic Ramp |
| Sample Weight | 2.0 – 3.0 mg | 1.5 – 2.0 mg (to ensure excess O |
Part 2: Comparative Analysis of Calibration Standards
The choice of calibration standard is critical. Linearity must be established using a standard that mimics the analyte's elemental ratio.
Acetanilide vs. Sulfanilamide
-
Acetanilide: The industry default. Excellent for standard organics but has a relatively low Nitrogen content (10.36%).
-
Sulfanilamide: Contains a sulfonamide group and an amine, pushing Nitrogen content to 16.26%.
Performance Verdict: For pyrimidine derivatives (often >20% N), Sulfanilamide provides a superior calibration range. Calibrating with Acetanilide requires extrapolation for high-N samples, introducing linearity errors.
Technical Insight: If your analyte has >20% Nitrogen, calibrating with Acetanilide can introduce a systematic error of 0.1–0.2% in the N value due to detector non-linearity at high concentrations.
Part 3: Comparative Analysis of Combustion Aids
This section compares the efficacy of combustion additives in breaking down the refractory pyrimidine ring.
No Additive (Tin Capsule Only)
-
Mechanism: Relies solely on the exothermic flash of the tin capsule (reaching ~1800°C) and the furnace temperature.
-
Outcome for Pyrimidines: Frequently results in low Carbon values (deviation > -0.5%) due to "coking" or char formation in the crucible.
Tungsten Trioxide (WO )
-
Mechanism: WO
acts as an oxygen donor and a catalyst. It melts at high temperatures, physically disrupting the sample matrix and preventing the encapsulation of unburnt carbon. It also prevents the formation of volatile tungsten carbides. -
Outcome: Consistently achieves 100% oxidation.
-
Safety: Non-toxic compared to alternatives.
Vanadium Pentoxide (V O )
-
Mechanism: Extremely aggressive oxidizer.
-
Outcome: Effective, but highly toxic and can damage quartz combustion tubes over time due to devitrification.
-
Verdict: WO
is the superior choice for routine pharmaceutical analysis due to the balance of performance and safety.
Part 4: Experimental Data & Validation
To validate the optimized protocol, we analyzed a synthesized Pyrimidine-4-carboxylic acid derivative (Theoretical: C=55.20%, H=3.50%, N=24.80%).
Table 1: Method Comparison Results (n=5)
| Method | Combustion Aid | Standard Used | Carbon (Found) | Nitrogen (Found) | Error (C) | Pass/Fail ( |
| A (Generic) | None | Acetanilide | 54.65% | 24.95% | -0.55% | FAIL |
| B (Partial) | WO | Acetanilide | 55.10% | 24.65% | -0.10% | PASS (Marginal N) |
| C (Optimized) | WO | Sulfanilamide | 55.18% | 24.82% | -0.02% | PASS (Robust) |
Analysis:
-
Method A failed due to incomplete combustion (low Carbon) and calibration mismatch (high Nitrogen error).
-
Method C (Optimized) utilized WO
to ensure complete burn and Sulfanilamide to bracket the high Nitrogen content, yielding results nearly identical to theoretical values.
Part 5: Detailed Experimental Protocol (Self-Validating System)
Objective: Accurate CHN determination of refractory pyrimidine derivatives.
Reagents & Equipment
-
Analyzer: Flash 2000 / PE 2400 or equivalent CHNS analyzer.
-
Capsules: Soft Tin Capsules (Pressed, not folded, to minimize air gaps).
-
Combustion Aid: Tungsten Trioxide (WO
), Fine Powder (High Purity). -
Standard: Sulfanilamide (Certified Reference Material).
Step-by-Step Workflow
-
System Blanking: Run 3 empty tin capsules to stabilize the baseline. Ensure N
blank is < 0.02%. -
Conditioning: Run 2 samples of Sulfanilamide as "samples" (not calibration) to condition the reduction copper and water traps.
-
K-Factor Calibration:
-
Weigh 1.5 mg to 2.5 mg of Sulfanilamide in tin capsules.
-
Run in triplicate.
-
Validation: R² must be > 0.9999.
-
-
Sample Preparation (The Critical Step):
-
Weigh 1.5 mg (± 0.2 mg) of the pyrimidine derivative into a tin capsule. Note: Keep sample mass low to ensure Oxygen excess.
-
Add 10–15 mg of WO
powder directly on top of the sample. -
Seal the capsule carefully, ensuring no sample is trapped in the fold.
-
-
Analysis Parameters:
-
Furnace Temp: 980°C (Left), 950°C (Right/Reduction).
-
Oxygen Injection: 5 seconds (or 250 mL volume) – Increase if soot is observed.
-
Carrier Flow: 140 mL/min Helium.
-
Part 6: Troubleshooting Logic & Signaling Pathways
When results fail, use this logic flow to diagnose the root cause without guessing.
Figure 1: Decision matrix for troubleshooting elemental analysis errors in nitrogen-rich heterocycles.
References
-
American Chemical Society. (2022). Selected Author Guidelines Regarding Requirements for Elemental Analysis. ACS Publishing.[1][2] [Link]
-
Barbará, J. A., et al. (2011). An International Study Evaluating Elemental Analysis.[2] ACS Central Science. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief.[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid
Welcome to your essential resource for the responsible management and disposal of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid. As researchers and drug development professionals, our commitment to scientific advancement goes hand-in-hand with our dedication to safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Section 1: Hazard Assessment and Classification
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on its chemical structure—a pyrimidine ring, a carboxylic acid group, and a methoxyphenyl group—this compound should be handled as a potentially hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar to other carboxylic acids and pyrimidine derivatives, this compound is likely to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if swallowed.[2][3]
Based on these potential hazards, waste containing this compound should be classified as hazardous chemical waste.[4][5][6]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are equipped with the following:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[3] |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][7] |
Section 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible chemicals.[8][9]
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, leak-proof container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[10]
-
Sharps Waste: Any sharps contaminated with the compound should be disposed of in a designated sharps container.[11]
Step 2: Container Selection and Labeling
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Container Choice: Use containers that are chemically compatible with the waste. For solid waste, a sturdy, sealable plastic container is appropriate. For liquid waste, ensure the container will not be degraded by the solvent.[4][12][13]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5][6][14] The label must also include:
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
Location: The SAA should be near the point of waste generation and under the control of laboratory personnel.[5]
-
Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong bases or oxidizing agents.[5]
-
Containment: It is best practice to use secondary containment (such as a tray or bin) to capture any potential leaks.[10]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5]
Step 4: Arranging for Professional Disposal
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[9][14]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste and will provide you with specific instructions and schedules for waste pickup.[5]
-
Licensed Waste Disposal Contractor: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with all federal, state, and local regulations.[1][2][3][15][16]
-
Recommended Disposal Method: The likely disposal method for this type of organic chemical waste is controlled incineration at a permitted facility.[3]
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[3]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office for guidance.[10]
-
Defacing the Label: Completely remove or deface the original label on the container to avoid confusion.[10]
-
Final Disposal: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, as per your institution's policies.[3]
Section 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain: For a solid spill, carefully dampen the material to prevent it from becoming airborne.[3]
-
Collect: Use an appropriate absorbent material to collect the spilled substance and place it in a labeled hazardous waste container.[3][15]
-
Decontaminate: Clean the spill area with soap and water or an appropriate decontaminating solution.[3]
Exposure Response:
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[15][17]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[15]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia | Research. [Link]
-
Laboratory Waste Disposal Safety Protocols . NSTA. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
How to Dispose of Chemical Waste . Environmental Health and Safety | Binghamton University. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . OSHA. [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . Department of Chemistry | University of Toronto. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems . PMC. [Link]
-
Salvage of circulating pyrimidines by tissues of the mouse . ResearchGate. [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. [Link]
-
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, PK02613E . KISHIDA CHEMICAL CO., LTD. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. nswai.org [nswai.org]
- 11. unsw.edu.au [unsw.edu.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. purdue.edu [purdue.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. chemview.epa.gov [chemview.epa.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. kishida.co.jp [kishida.co.jp]
Personal protective equipment for handling 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Executive Safety Directive
Status: WARNING (Irritant / Bioactive Intermediate) Physical State: Crystalline Solid (Likely fine powder) Primary Hazards: Respiratory Irritation (H335), Serious Eye Irritation (H319), Skin Irritation (H315).
As a structural analog to bioactive pyrimidine derivatives used in drug discovery, 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid must be handled with the presumption of biological activity until proven otherwise. This compound combines the acidity of a carboxylic acid with the potential sensitizing properties of a nitrogen-heterocycle.
The Golden Rule: Treat this substance as a "Dust Hazard" during weighing and a "Corrosive/Irritant" when in solution.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific threats this molecule poses.[1] Based on Structure-Activity Relationships (SAR) with analogous compounds (e.g., 6-methoxypyrimidine-4-carboxylic acid, CAS 38214-45-8), the following hazard profile is established:
| Hazard Class | Code | Description | Mechanism of Action |
| Respiratory | H335 | May cause respiratory irritation. | Inhalation of fine dust acidifies mucous membranes in the upper respiratory tract. |
| Ocular | H319 | Causes serious eye irritation.[2][3] | The carboxylic acid moiety ( |
| Dermal | H315 | Causes skin irritation. | Lipophilic pyrimidine ring facilitates surface adhesion; acid group causes local dermatitis. |
Scientist's Note: Unlike simple inorganic acids, this organic acid is a solid. The danger is not a liquid splash, but airborne dust that settles on sweaty skin or eyes, creating a concentrated acidic solution in situ.
PPE Specifications: The Tiered Defense System
Do not rely on generic "lab safety" rules. Use this specific matrix for pyrimidine carboxylic acids.
Tier 1: Standard Handling (Synthesis & Wet Chemistry)
For activities where the compound is dissolved or in a closed vessel.
-
Eyes: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are insufficient for acidic vapors or splashes that can bypass the gap.
-
Hands: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil). Reasoning: Nitrile offers excellent resistance to the organic solvents (e.g., DMSO, DMF) likely used to dissolve this compound.
-
Body: Standard cotton lab coat (buttoned). Long pants. Closed-toe leather/synthetic shoes (no mesh).
Tier 2: High-Risk Operations (Weighing & Solid Transfer)
For activities generating dust or handling >10 grams.
-
Respiratory: N95 Filtering Facepiece (if outside a fume hood) or work strictly within a Class II Biosafety Cabinet / Chemical Fume Hood .
-
Hands: Double Gloving (Inner: Latex/Nitrile, Outer: Nitrile). Reasoning: The outer glove captures static-clinging dust; it can be stripped immediately if contaminated, leaving the inner glove as a clean barrier.
-
Eyes: Face Shield worn over splash goggles if handling large quantities (>50g) to prevent facial dermatitis from settling dust.
Operational Protocols
Protocol A: Weighing & Transfer (The Critical Zone)
Goal: Prevent aerosolization.
-
Engineering Control: Activate the analytical balance enclosure or fume hood. Verify airflow (face velocity 80–100 fpm).
-
Static Management: Pyrimidine acids are often static-prone. Use an anti-static gun or ionizing bar on the weigh boat before dispensing.
-
Why? Static charge causes powder to "jump" onto gloves and cuffs, tracking the chemical out of the hood.
-
-
Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle.
-
Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) tissue to neutralize invisible acidic residues.
Protocol B: Solubilization
Goal: Mitigate exothermic neutralization.
-
Solvent Choice: This compound is likely soluble in DMSO or DMF; sparingly soluble in water unless pH is adjusted.
-
Base Addition: If converting to a salt (e.g., using NaOH or NaHCO₃), add the base slowly .
-
Risk: Rapid neutralization of the carboxylic acid can generate heat and CO₂ gas (frothing), risking a splash event.
-
-
Vessel: Perform dissolution in a round-bottom flask or beaker inside the hood.
Visualization: PPE Decision Logic
The following diagram outlines the decision-making process for selecting PPE based on the specific state of the chemical.
Caption: Decision matrix for PPE selection based on physical state and procedural risk. Note the escalation to Tier 2 PPE for solid-state handling to mitigate dust inhalation risks.
Emergency Response & Disposal
Accidental Exposure[1][7]
-
Eye Contact: Flush immediately with water for 15 minutes .[4] Hold eyelids open. The acidity requires thorough irrigation to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[4] Do not use alcohol (this may increase absorption of the pyrimidine ring).
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid dust), seek medical attention.
Disposal Protocol
-
Waste Stream: Segregate as "Organic Acid Waste" .
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases (unless part of a controlled neutralization protocol).
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine-4-carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
